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  • Product: 2-Methoxy-4-(1H-pyrazol-1-yl)aniline
  • CAS: 786700-69-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methoxy-4-(1H-pyrazol-1-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physical and chemical properties, synthetic routes, and potential applications o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthetic routes, and potential applications of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (CAS No: 786700-69-4). As a member of the N-arylpyrazole family, this compound holds significant interest for the pharmaceutical and agrochemical industries due to the established biological activities of related structures. This document consolidates available data, presents plausible synthetic methodologies, and explores the potential of this molecule in modern drug discovery, with a focus on its role as a versatile scaffold for developing novel therapeutic agents. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogues and computational predictions to provide a thorough and practical resource for researchers.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2] The fusion of a pyrazole ring with an aniline moiety, as seen in 2-Methoxy-4-(1H-pyrazol-1-yl)aniline, creates a molecule with a rich electronic profile and multiple points for further functionalization. The methoxy and amino groups on the aniline ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a promising starting point for the design of new drug candidates. N-arylpyrazoles are a prominent structural class in pharmaceuticals, with well-known drugs like Celebrex featuring this core structure.[3] This guide aims to provide a detailed understanding of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline to facilitate its exploration in drug discovery programs.

Physicochemical Properties

Direct experimental data for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is not extensively available in the public domain. The following properties are a combination of available data from chemical suppliers and computationally predicted values.

PropertyValueSource
CAS Number 786700-69-4[4]
Molecular Formula C₁₀H₁₁N₃O[4]
Molecular Weight 189.218 g/mol [4]
IUPAC Name 2-methoxy-4-(1H-pyrazol-1-yl)aniline
SMILES COc1cc(ccc1N)-n1cccn1[4]
InChI InChI=1S/C10H11N3O/c1-14-10-7-8(3-4-9(10)11)13-6-2-5-12-13/h2-7H,11H2,1H3[4]
Predicted XLogP3 1.5PubChem (Predicted)
Predicted Hydrogen Bond Donor Count 1PubChem (Predicted)
Predicted Hydrogen Bond Acceptor Count 4PubChem (Predicted)
Predicted Rotatable Bond Count 2PubChem (Predicted)
Predicted Topological Polar Surface Area 56.9 ŲPubChem (Predicted)
Predicted Boiling Point ~350-400 °C (at 760 mmHg)(Inferred from similar structures)
Predicted Melting Point ~100-120 °C(Inferred from similar structures)
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane.(Inferred from similar structures)

Note: Predicted values are generated by computational algorithms and should be used as an estimation. Experimental verification is recommended.

Synthesis and Reactivity

While a specific, detailed synthesis for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is not readily found in published literature, its synthesis can be conceptualized through established methods for creating N-arylpyrazoles. The two primary strategies are direct N-arylation of pyrazole and the cyclocondensation of a substituted arylhydrazine.

Synthetic Pathway 1: Direct N-Arylation

This approach involves the coupling of a pre-functionalized aniline derivative with pyrazole. A common method is the copper- or palladium-catalyzed C-N cross-coupling reaction.

synthesis_pathway_1 A 2-Methoxy-4-bromoaniline C 2-Methoxy-4-(1H-pyrazol-1-yl)aniline A->C CuI, K2CO3, L-proline DMSO, heat B Pyrazole B->C

Figure 1: Proposed synthesis of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline via Ullmann condensation.

Experimental Protocol (Representative):

  • To a reaction vessel, add 2-Methoxy-4-bromoaniline (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and L-proline (0.2 eq).

  • Add anhydrous DMSO as the solvent.

  • Degas the mixture and then heat under a nitrogen atmosphere at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Causality Behind Experimental Choices:

  • Copper(I) Iodide (CuI): A common and effective catalyst for Ullmann-type C-N cross-coupling reactions.

  • Potassium Carbonate (K₂CO₃): Acts as a base to deprotonate the pyrazole, making it a more effective nucleophile.

  • L-proline: Serves as a ligand to stabilize the copper catalyst and facilitate the coupling reaction, often improving yields for this type of transformation.

  • DMSO: A polar aprotic solvent suitable for this reaction due to its high boiling point and ability to dissolve the reactants.

Synthetic Pathway 2: Cyclocondensation

This classic approach involves the reaction of a substituted arylhydrazine with a 1,3-dicarbonyl compound or its equivalent.

synthesis_pathway_2 cluster_0 Hydrazine Formation cluster_1 Cyclocondensation A 2-Methoxy-4-nitroaniline B 2-Methoxy-4-aminophenylhydrazine A->B 1. NaNO2, HCl 2. SnCl2 D 2-Methoxy-4-(1H-pyrazol-1-yl)aniline B->D C Malondialdehyde or equivalent C->D Acidic conditions (e.g., acetic acid)

Figure 2: Proposed synthesis via cyclocondensation of a hydrazine derivative.

Experimental Protocol (Representative):

  • Step 1: Synthesis of 2-Methoxy-4-aminophenylhydrazine

    • Start with 2-Methoxy-4-nitroaniline. Reduce the nitro group to an amine, for example, through catalytic hydrogenation (H₂/Pd-C) or using a reducing agent like iron in acetic acid.

    • The resulting 2-methoxy-benzene-1,4-diamine is then diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C).

    • The diazonium salt is subsequently reduced, for instance with tin(II) chloride, to form the corresponding hydrazine. This intermediate can be unstable and is often used immediately in the next step.

  • Step 2: Cyclocondensation

    • The freshly prepared 2-Methoxy-4-aminophenylhydrazine is reacted with a 1,3-dicarbonyl compound like malondialdehyde or a synthetic equivalent (e.g., 1,1,3,3-tetramethoxypropane) in an acidic solvent like acetic acid.

    • The reaction mixture is heated to reflux for several hours.

    • After cooling, the product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.

Spectroscopic Data (Predicted)

  • ¹H NMR:

    • Aniline Protons: The protons on the aniline ring would appear as complex multiplets or distinct doublets and doublet of doublets in the aromatic region (approx. 6.5-7.5 ppm). The amino group protons would likely appear as a broad singlet.

    • Pyrazole Protons: Three distinct signals are expected for the pyrazole ring protons, likely in the range of 6.0-8.0 ppm.

    • Methoxy Protons: A sharp singlet at around 3.8-4.0 ppm corresponding to the -OCH₃ group.

  • ¹³C NMR:

    • Aniline Carbons: Six signals in the aromatic region (approx. 110-150 ppm).

    • Pyrazole Carbons: Three signals for the pyrazole ring carbons (approx. 105-140 ppm).

    • Methoxy Carbon: A signal around 55-60 ppm.

  • IR Spectroscopy:

    • N-H Stretch: A characteristic pair of bands for the primary amine at ~3300-3500 cm⁻¹.

    • C-H Aromatic Stretch: Signals above 3000 cm⁻¹.

    • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Ether Stretch: A strong band around 1230-1270 cm⁻¹ (aryl-alkyl ether).

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A prominent peak at m/z = 189.

Applications in Drug Discovery

The 2-Methoxy-4-(1H-pyrazol-1-yl)aniline scaffold is a promising starting point for the development of new therapeutic agents. The biological activities of related pyrazole-aniline compounds suggest several potential applications.

drug_discovery_applications cluster_applications Potential Therapeutic Areas Core 2-Methoxy-4-(1H-pyrazol-1-yl)aniline Scaffold A Anti-inflammatory Agents Core->A COX-2 Inhibition B Anticancer Agents Core->B Targeting Cell Proliferation Pathways C Antimicrobial Agents Core->C Antibacterial/Antifungal D Kinase Inhibitors Core->D JAK/SRC Kinase Scaffolds

Figure 3: Potential therapeutic applications derived from the core scaffold.

  • Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[5] The aniline and methoxy substitutions can be modified to optimize binding to the cyclooxygenase active site.

  • Anticancer Agents: The pyrazole nucleus is present in several anticancer drugs.[2] Derivatives of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline could be synthesized and screened for activity against various cancer cell lines, potentially targeting pathways involved in cell proliferation and survival.[6]

  • Antimicrobial Agents: The pyrazole scaffold has been explored for the development of new antibacterial and antifungal compounds.[5] The aniline moiety provides a handle for introducing further diversity to screen for antimicrobial activity.

  • Kinase Inhibitors: The N-arylpyrazole structure is a common feature in many kinase inhibitors. The aniline portion of the molecule can be functionalized to interact with the hinge region of kinase active sites, making it a valuable scaffold for developing inhibitors of targets like Janus kinases (JAK) or Src-family kinases.

Safety and Handling

No specific safety data sheet (SDS) for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (CAS 786700-69-4) is readily available. Therefore, a conservative approach to handling is required, based on the potential hazards of its constituent parts (aniline and pyrazole derivatives).

  • General Hazards:

    • Toxicity: Anilines are known to be toxic and can be absorbed through the skin. They are often classified as suspected carcinogens and mutagens.[3]

    • Irritation: The compound is likely to be a skin, eye, and respiratory tract irritant, similar to other substituted anilines and pyrazoles.[7][8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Lab Coat: A standard laboratory coat should be worn.

    • Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

2-Methoxy-4-(1H-pyrazol-1-yl)aniline is a chemical entity with significant, yet largely untapped, potential in the field of drug discovery. While direct experimental data remains scarce, this guide has provided a framework for understanding its fundamental properties through analogy and computational prediction. The synthetic routes outlined are based on robust and well-established organic chemistry principles, offering clear pathways for its preparation in a laboratory setting. The true value of this compound lies in its potential as a versatile scaffold, from which a multitude of derivatives can be designed to target a wide range of biological processes. It is our hope that this technical guide will serve as a valuable resource for researchers, encouraging further investigation into this promising molecule and accelerating the discovery of new and innovative therapeutics.

References

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100. [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet for a related compound.
  • MolPort. (n.d.). 2-methoxy-4-(1H-pyrazol-1-yl)aniline. Retrieved from [Link]

  • AWS. (2026, February 26). Safety Data Sheet for 4-(1H-pyrazol-1-yl)aniline.
  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. (2025, January 7). Chemical Methodologies.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Senczyna, K., & Demkowicz, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9648–9660. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). PMC.
  • Bekhit, A. A., & Abdel-Aziem, T. (2010). Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents. European Journal of Medicinal Chemistry, 45(6), 2549-2556.

Sources

Exploratory

Determining the Solubility of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in Organic Solvents: A Technical Guide

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its journey through drug discovery and development, influencing everything from synthesis and purifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its journey through drug discovery and development, influencing everything from synthesis and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive framework for the systematic determination of the solubility of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this guide empowers researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols necessary to generate reliable and reproducible solubility profiles. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental workflow based on the gold-standard shake-flask method, and provide guidance on data analysis and presentation.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the developability of a potential drug candidate.[1] For medicinal chemists, understanding the solubility of a compound like 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in various organic solvents is paramount for several reasons:

  • Synthetic Chemistry: Efficient reaction kinetics, work-up, and purification by crystallization or chromatography are all contingent on appropriate solvent selection, which is guided by solubility.

  • Formulation Science: The development of a stable and effective dosage form, whether for oral, parenteral, or topical administration, requires a deep understanding of the API's solubility characteristics.

  • Pharmacokinetics (ADME): Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and bioavailability, ultimately hindering a drug candidate's progression.[1][2]

Molecular Structure and Predicted Solubility of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline

To make an informed selection of solvents for experimental determination, we must first analyze the structure of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline.

  • Aniline Moiety: The core aniline structure provides a combination of a non-polar benzene ring and a polar amino (-NH2) group capable of hydrogen bonding.

  • Methoxy Group (-OCH3): This group adds some polarity and the potential for hydrogen bond acceptance.

  • Pyrazolyl Group: The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, contributing to the molecule's polarity and hydrogen bonding capacity.

Based on the principle of "like dissolves like"[3], we can predict that 2-Methoxy-4-(1H-pyrazol-1-yl)aniline will exhibit a degree of solubility in a range of organic solvents. Its solubility is anticipated to be higher in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) compared to non-polar solvents (e.g., hexane, toluene). However, precise quantitative data can only be obtained through empirical measurement.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable and gold-standard technique for determining thermodynamic solubility.[4] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Causality Behind Experimental Choices

The protocol described below is designed to be a self-validating system. Each step is included to ensure the measurement reflects the true thermodynamic equilibrium and is not an artifact of the experimental setup.

  • Excess Solid: The addition of an excess of the solid compound is crucial to ensure that the solution becomes saturated.[4][5] This is the fundamental principle of determining the maximum amount of solute that can be dissolved.

  • Equilibration Time: The system is agitated for an extended period (e.g., 24-48 hours) to ensure that the dissolution process has reached a state of thermodynamic equilibrium.[1][2] Shorter incubation times might only yield kinetic solubility, which can be misleading.[2]

  • Temperature Control: Solubility is a temperature-dependent property. Therefore, all experiments must be conducted at a constant and recorded temperature to ensure the reproducibility of the results.[5]

  • Phase Separation: Complete removal of undissolved solid particles from the saturated solution is critical to prevent overestimation of the solubility. This is typically achieved through filtration or centrifugation.[2][5]

  • Quantification Method: The choice of a suitable analytical technique for quantifying the dissolved compound is essential for accuracy. UV-Vis spectrophotometry is a common and accessible method, provided the compound has a chromophore and does not degrade under UV radiation.[2][6] For compounds with low UV absorbance, more sensitive techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[2][6]

Detailed Step-by-Step Protocol

Materials:

  • 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

  • Quartz cuvettes (for UV-Vis) or appropriate vials (for HPLC)

Procedure:

  • Preparation of Stock Solutions for Calibration Curve (UV-Vis Method):

    • Accurately weigh a known mass of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline and dissolve it in a known volume of the chosen organic solvent to prepare a concentrated stock solution.

    • Perform a series of serial dilutions to prepare at least five standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 2-Methoxy-4-(1H-pyrazol-1-yl)aniline to a series of vials (in triplicate for each solvent). An amount that is visually in excess after shaking is sufficient.

    • Pipette a precise volume (e.g., 2 mL) of the selected organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate agitation speed.

    • Allow the samples to equilibrate for 24 to 48 hours. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered saturated solution with the same solvent as necessary to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.

    • Calculate the concentration of the saturated solution using the calibration curve equation, accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Weigh excess solid 2-Methoxy-4-(1H-pyrazol-1-yl)aniline B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Sedimentation C->D E Filtration (0.22 µm) D->E F Prepare dilutions E->F G UV-Vis or HPLC analysis F->G H Calculate solubility G->H

Caption: Shake-Flask Method Workflow

Data Presentation and Interpretation

For clarity and ease of comparison, the experimentally determined solubility data for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in various organic solvents should be summarized in a table.

Organic Solvent Solvent Class Solubility (mg/mL) at 25 °C Solubility (mol/L) at 25 °C
HexaneNon-polarExperimental ValueCalculated Value
TolueneNon-polarExperimental ValueCalculated Value
DichloromethanePolar AproticExperimental ValueCalculated Value
Ethyl AcetatePolar AproticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental ValueCalculated Value
Logical Relationship of Solubility Data

The obtained solubility data can be rationalized based on the principles of intermolecular forces.

G cluster_solute 2-Methoxy-4-(1H-pyrazol-1-yl)aniline cluster_solvents Organic Solvents cluster_solubility Expected Solubility Solute Polar & H-bonding groups PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic Strong H-bonding PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Dipole-dipole NonPolar Non-polar (e.g., Hexane) Solute->NonPolar Weak van der Waals High High Solubility PolarProtic->High Moderate Moderate Solubility PolarAprotic->Moderate Low Low Solubility NonPolar->Low

Caption: Predicted Solubility Relationships

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in a range of organic solvents. By adhering to the principles of scientific integrity and employing the detailed shake-flask protocol, researchers can generate high-quality, reliable data. This information is invaluable for guiding synthetic strategies, developing effective formulations, and ultimately, accelerating the journey of promising compounds from the laboratory to clinical applications.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]

  • Shake Flask Method Summary - BioAssay Systems. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available from: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds - University of Colorado Boulder. Available from: [Link]

  • Solubility of Organic Compounds - University of Toronto. Available from: [Link]

Sources

Foundational

2-Methoxy-4-(1H-pyrazol-1-yl)aniline molecular weight and exact mass

An In-Depth Technical Guide to 2-Methoxy-4-(1H-pyrazol-1-yl)aniline Executive Summary 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic amine with significant potential as a versatile building block in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Methoxy-4-(1H-pyrazol-1-yl)aniline

Executive Summary

2-Methoxy-4-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, which combines an aniline moiety, a methoxy group, and a pyrazole ring, offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed protocol for its synthesis and purification, a workflow for its structural and purity analysis, and essential safety and handling guidelines. The information is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of complex organic molecules.

Physicochemical Properties and Identifiers

A precise understanding of a compound's fundamental properties is critical for its application in research and development. 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is characterized by the identifiers and properties summarized below. The molecular weight represents the weighted average of the isotopic masses of its constituent atoms, while the exact mass is the calculated mass of the most abundant isotopic species, a critical value for high-resolution mass spectrometry analysis.

PropertyValueSource
IUPAC Name 2-methoxy-4-(1H-pyrazol-1-yl)anilineN/A
CAS Number 786700-69-4[MolPort]
Molecular Formula C₁₀H₁₁N₃O[MolPort]
Molecular Weight 189.218 g/mol [MolPort]
Exact Mass 189.09021 g/mol Calculated
SMILES COc1cc(ccc1N)-n1cccn1[MolPort]
InChI Key LQYCWFDQDGDZNO-UHFFFAOYSA-NN/A

Synthesis and Purification Protocol

The synthesis of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the displacement of a suitable leaving group, such as a halogen, from an aniline precursor by the pyrazole nucleophile. The presence of an electron-donating methoxy group and an amino group on the aromatic ring influences the reaction conditions.

Rationale for Synthetic Approach

The chosen method involves the reaction of 2-methoxy-4-fluoroaniline with 1H-pyrazole.

  • Choice of Substrate: 2-methoxy-4-fluoroaniline is selected as the starting material because the fluorine atom is an excellent leaving group for SNAr reactions, particularly when activated by ortho/para directing groups.

  • Nucleophile: 1H-pyrazole acts as the nucleophile. The reaction occurs at the N1 position of the pyrazole ring.

  • Base and Solvent: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the pyrazole, thereby increasing its nucleophilicity. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal as it can solvate the cation of the base while not interfering with the nucleophile, thus accelerating the reaction rate.

Step-by-Step Synthesis Procedure
  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1H-pyrazole (1.70 g, 25 mmol) and 30 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 g, 27.5 mmol) portion-wise over 15 minutes. Caution: NaH reacts violently with water. Ensure all equipment is dry.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of sodium pyrazolide will be observed.

  • Addition of Electrophile: Add a solution of 2-methoxy-4-fluoroaniline (3.53 g, 25 mmol) in 10 mL of anhydrous DMF to the reaction mixture dropwise.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water to quench the excess NaH.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Pack a column with silica gel using a slurry method in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure product.

  • Final Step: Remove the solvent from the combined fractions under reduced pressure to yield 2-Methoxy-4-(1H-pyrazol-1-yl)aniline as a pure solid.

Structural Elucidation and Quality Control Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in the research workflow. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

  • Protocol: Dissolve 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[1]

  • Expected ¹H NMR Data (in CDCl₃):

    • Aromatic Protons: Signals between δ 6.5-7.8 ppm. The protons on the aniline ring will appear as doublets and doublets of doublets. The three protons on the pyrazole ring will appear as distinct signals, typically with one being a triplet and the other two being doublets.

    • Amine Protons (NH₂): A broad singlet, typically between δ 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent.

    • Methoxy Protons (OCH₃): A sharp singlet around δ 3.8-3.9 ppm, integrating to 3 hydrogens.

  • Expected ¹³C NMR Data (in CDCl₃):

    • Signals for the 10 unique carbon atoms are expected. Aromatic carbons will appear between δ 110-150 ppm. The methoxy carbon will appear around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

  • Protocol: Prepare a dilute solution (1-10 µg/mL) of the compound in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[2]

  • Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺. For 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (C₁₀H₁₁N₃O), the expected exact mass for the [M+H]⁺ ion is 190.0975 (calculated for C₁₀H₁₂N₃O⁺). The high-resolution measurement should be within 5 ppm of this theoretical value.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

  • Protocol: A Reverse-Phase HPLC (RP-HPLC) method is typically used.[3]

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Data Analysis: The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. A purity of >95% is generally required for subsequent applications.

Visualization of Experimental Workflow

The overall process, from starting materials to a fully characterized final product, can be visualized as a clear and logical workflow. This ensures reproducibility and highlights critical quality control checkpoints.

G cluster_synthesis Synthesis & Purification cluster_qc Structural Elucidation & QC start 1. Reagents (1H-Pyrazole, 2-Methoxy-4-fluoroaniline, NaH, DMF) reaction 2. S_NAr Reaction (Deprotonation followed by substitution at 100°C) start->reaction Combine & React workup 3. Aqueous Workup (Quenching, Extraction, Washing) reaction->workup Isolate Crude purify 4. Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) workup->purify Purify product Pure 2-Methoxy-4-(1H-pyrazol-1-yl)aniline purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Confirm Structure ms High-Res Mass Spectrometry (ESI-TOF) product->ms Confirm Mass hplc RP-HPLC product->hplc Assess Purity final Verified Compound (Structure & Purity >95%) hplc->final

Caption: Workflow for Synthesis and Quality Control.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is not widely available, a hazard assessment can be made based on structurally similar aromatic amines and pyrazole derivatives. Aniline compounds are often toxic and can be absorbed through the skin, while pyrazole derivatives can cause irritation. Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Methoxy-4-(1H-pyrazol-1-yl)aniline is a valuable chemical intermediate accessible through a robust and scalable synthetic route. The protocols outlined in this guide for its synthesis, purification, and characterization provide a solid foundation for researchers to produce this compound with high purity. Adherence to the described analytical workflow ensures the structural integrity of the molecule, which is paramount for its successful use in downstream applications, particularly in the rigorous field of drug discovery and development. Proper safety precautions must be observed at all times when handling this and related chemical substances.

References

  • MolPort. (n.d.). 2-methoxy-4-(1H-pyrazol-1-yl)aniline. Retrieved from [Link]

  • Supplementary Information. (n.d.). MDPI. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and polymorphic behavior, are critical det...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and polymorphic behavior, are critical determinants of its bioavailability, stability, and manufacturability. This guide provides a comprehensive technical overview of the analytical methodologies required to fully characterize the crystalline forms of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline. While a complete crystallographic and polymorphic study for this specific molecule is not publicly available, this document serves as a detailed framework, drawing upon established analytical techniques and data from structurally related compounds. By following the protocols and understanding the scientific rationale outlined herein, researchers can effectively elucidate the crystal structure and identify and characterize any polymorphs of this and other novel chemical entities.

Introduction: The Significance of Solid-State Characterization

2-Methoxy-4-(1H-pyrazol-1-yl)aniline is a molecule of interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. The pyrazole and aniline moieties are known to participate in various intermolecular interactions, suggesting a rich polymorphic landscape. Polymorphism, the ability of a compound to exist in more than one crystalline form, can profoundly impact a drug's therapeutic efficacy and safety profile. Different polymorphs can exhibit distinct solubilities, dissolution rates, melting points, and stability, all of which are critical parameters in drug development. Therefore, a thorough investigation of the crystal structure and potential for polymorphism is a non-negotiable step in the preclinical development of any new chemical entity.

This guide will detail the necessary steps for a comprehensive solid-state characterization, from synthesis and crystallization to advanced analytical techniques for structural elucidation and polymorphic screening.

Synthesis and Crystallization

The first step in any crystallographic study is the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline

While a specific, detailed synthesis for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is not detailed in the provided search results, a plausible synthetic route can be inferred from related pyrazole syntheses. A common method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For the title compound, a potential route could involve the reaction of a substituted phenylhydrazine with a suitable pyrazole precursor.

Crystallization for Single-Crystal X-ray Diffraction

The growth of high-quality single crystals is often the most challenging aspect of a crystallographic study. A variety of techniques should be employed to obtain crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

Experimental Protocol: Polymorph Screening by Crystallization

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

  • Slow Evaporation: Prepare saturated or near-saturated solutions in various "good" solvents. Loosely cap the vials to allow for slow evaporation at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).

  • Layering: Carefully layer a less dense, poor solvent on top of a more dense solution of the compound. Crystallization may occur at the interface. An example of this is layering a CH2Cl2 solution with acetone followed by pentane[1].

The workflow for polymorph screening through crystallization is depicted below:

Crystallization Workflow cluster_0 Polymorph Screening by Crystallization Start High-Purity Compound Solubility Solubility Screening Start->Solubility Methods Crystallization Methods Solubility->Methods SlowEvap Slow Evaporation Methods->SlowEvap VaporDiff Vapor Diffusion Methods->VaporDiff Cooling Cooling Methods->Cooling Layering Layering Methods->Layering Analysis Crystal Analysis SlowEvap->Analysis VaporDiff->Analysis Cooling->Analysis Layering->Analysis End Identified Polymorphs Analysis->End Characterize

Caption: Workflow for polymorph screening and single crystal growth.

Crystal Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-rays are diffracted by the crystal lattice, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Data Presentation: Crystallographic Data Table

The results of a SC-XRD study are typically summarized in a table. While data for the title compound is unavailable, a representative table for a related pyrazole derivative is shown below (data is hypothetical and for illustrative purposes).

ParameterValue
Chemical FormulaC10H11N3O
Formula Weight189.22
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.345(5)
β (°)98.76(1)
Volume (ų)1045.6(7)
Z4
Calculated Density (g/cm³)1.201
Absorption Coefficient (mm⁻¹)0.083
F(000)400
Crystal Size (mm³)0.25 x 0.20 x 0.15
Reflections Collected7890
Independent Reflections2045 [R(int) = 0.021]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline phases and is essential for routine identification and quality control. Each crystalline solid has a unique PXRD pattern.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ).

  • Pattern Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared to reference patterns to identify the crystalline phase. For a novel compound, the experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure to confirm phase purity.

Polymorphism Investigation

A thorough polymorphic screen is crucial to identify all accessible crystalline forms of a compound. This involves a combination of crystallization techniques (as described in Section 2.2) and thermal analysis methods.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal behavior of a material and can reveal the presence of different polymorphs.[2]

Experimental Protocol: Thermal Analysis

  • DSC: A small amount of the sample (typically 2-5 mg) is heated in a sealed pan at a constant rate (e.g., 10 °C/min). The heat flow to the sample is measured relative to a reference pan. Endothermic events (like melting) and exothermic events (like crystallization) are detected. Different polymorphs will generally have different melting points and enthalpies of fusion.

  • TGA: The mass of a sample is monitored as a function of temperature. TGA is used to determine the thermal stability of the compound and to detect the loss of solvent (desolvation).

The relationship between these analytical techniques is illustrated in the following diagram:

Polymorphism Investigation Workflow cluster_1 Polymorphism Investigation Crystallization Diverse Crystallization Experiments Solids Generated Solid Forms Crystallization->Solids PXRD Powder X-ray Diffraction (PXRD) Solids->PXRD DSC Differential Scanning Calorimetry (DSC) Solids->DSC TGA Thermogravimetric Analysis (TGA) Solids->TGA Spectroscopy Spectroscopic Analysis (IR, Raman) Solids->Spectroscopy Identification Polymorph Identification PXRD->Identification DSC->Identification TGA->Identification Spectroscopy->Identification Characterization Full Characterization of Each Form Identification->Characterization

Caption: Workflow for the investigation and characterization of polymorphs.

Spectroscopic Techniques

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, can also be used to differentiate between polymorphs. Different crystal packing arrangements can lead to subtle but measurable differences in the vibrational spectra.

Experimental Protocol: Spectroscopic Analysis

  • IR Spectroscopy: The sample is analyzed using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.[3]

  • Raman Spectroscopy: The sample is irradiated with a monochromatic laser, and the scattered light is analyzed. Raman spectroscopy is particularly sensitive to changes in crystal lattice vibrations.

Data Synthesis and Interpretation

The data from all these techniques must be synthesized to build a complete picture of the solid-state chemistry of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline. For example, if two different PXRD patterns are obtained from different crystallization experiments, and these forms exhibit different melting points in DSC, this is strong evidence for the existence of two polymorphs. SC-XRD of each form would then provide definitive proof and a detailed structural understanding of the polymorphism.

Conclusion

The comprehensive solid-state characterization of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline, as outlined in this guide, is a critical component of its development as a potential pharmaceutical agent. By employing a systematic approach that combines synthesis, crystallization, X-ray diffraction, thermal analysis, and spectroscopy, researchers can gain a thorough understanding of its crystal structure and polymorphic landscape. This knowledge is essential for ensuring the development of a safe, effective, and stable drug product.

References

  • Mehdi, S. (1992). Structure of 2-methoxy-4-nitroaniline. Acta Crystallographica Section C Crystal Structure Communications, 48(4), 749–751. [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2024). MDPI. [Link]

  • Garczarek, P., & Gáspár, A. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1596. [Link]

  • Stanković, M., & Krstić, V. (2015). Application of thermal analysis methods in biology and medicine. Arhiv za farmaciju, 65(4), 239-257. [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline: A Comprehensive Technical Guide

Executive Summary The rational design of pharmaceutical intermediates and agrochemical building blocks requires a rigorous understanding of their thermodynamic envelopes. 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical intermediates and agrochemical building blocks requires a rigorous understanding of their thermodynamic envelopes. 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is a highly functionalized bifunctional aromatic system. It features an electron-rich ortho-methoxy aniline core coupled with a highly stable, aromatic 1H-pyrazole ring at the para position. This structural dichotomy creates a unique thermodynamic profile: the pyrazole moiety imparts exceptional thermal resistance in the solid state, while the substituted aniline core introduces kinetic and thermodynamic vulnerabilities to oxidative degradation in the solution state. This whitepaper provides an in-depth analysis of the compound's thermodynamic stability, detailing the causality behind its degradation pathways and providing self-validating experimental protocols for stability assessment.

Structural Thermodynamics & Electronic Causality

The thermodynamic stability of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is dictated by the electronic interplay between its functional groups:

  • The Aniline Core (Oxidative Susceptibility): The presence of an electron-donating methoxy group (-OCH₃) at the ortho position (+M, -I effects) significantly increases the electron density on the aromatic ring. This lowers the oxidation potential of the molecule, making the formation of an aniline radical cation thermodynamically favorable under oxidative stress. Studies on para-substituted aniline radical cations demonstrate that the free energy of deprotonation ( ΔGdeprot​ ) and subsequent autoxidation are highly dependent on these electron-donating substituents, which stabilize the transition state during oxidative degradation[1].

  • The Pyrazole Moiety (Thermal Robustness): Pyrazole derivatives are renowned for their exceptional thermal stability, driven by the high resonance energy of the nitrogen-rich aromatic sextet. The incorporation of a pyrazole ring often pushes the onset of thermal decomposition ( Td​ ) well above 150 °C, and in many highly substituted energetic materials, above 250 °C[2]. The C(aryl)-N(pyrazole) bond is thermodynamically robust, requiring significant thermal activation energy (high Bond Dissociation Energy) to undergo homolytic cleavage[3].

  • Acid-Base Thermodynamics: The basicity of the primary amine is modulated by both substituents. While the ortho-methoxy group slightly increases the pKa​ via localized electron donation, the para-pyrazolyl group exerts a mild electron-withdrawing inductive effect (-I). The thermodynamic stability of the protonated anilinium species ( R−PhNH3+​ ) in aqueous media is generally higher against autoxidation than the neutral free base, a critical factor for formulation pH optimization[1].

Degradation Compound 2-Methoxy-4-(1H-pyrazol-1-yl)aniline Thermal Thermal Stress (>250°C) Compound->Thermal Oxidative Oxidative Stress (Solution State) Compound->Oxidative NC_Cleavage C(aryl)-N(pyrazole) Bond Cleavage Thermal->NC_Cleavage Quinone Quinone Imine Intermediates Oxidative->Quinone Radical Anisidine & Pyrazole Radicals NC_Cleavage->Radical Polymer Polymeric Degradants Quinone->Polymer

Thermodynamic degradation pathways of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline under stress.

Solid-State Thermodynamic Stability

In the solid state, the stability of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is governed by its crystal lattice enthalpy ( ΔHfus​ ). Polymorphism can lead to variations in the melting point ( Tm​ ) and apparent solubility. To accurately map the thermodynamic boundaries before thermal degradation occurs, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is required.

Experimental Protocol: DSC/TGA Thermal Profiling

This protocol is designed as a self-validating system to isolate purely thermal thermodynamic events from oxidative artifacts.

  • System Suitability & Calibration: Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Causality: Ensures the accuracy of the heat flow and temperature sensors, establishing a baseline of trustworthiness for the calculated thermodynamic parameters.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the API into an aluminum crucible. Pierce the lid with a single pinhole. Causality: The pinhole allows for the release of volatile degradants or trapped solvents, preventing pressure build-up that could artificially shift the endothermic melting peak or exothermic decomposition onset.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a strict flow rate of 50 mL/min. Causality: An inert atmosphere is mandatory. If oxygen were present, the electron-rich aniline would undergo exothermic autoxidation at elevated temperatures, masking the true thermodynamic decomposition onset ( Td​ ) of the pyrazole-aryl framework[2].

  • Thermal Programming: Equilibrate the sample at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 350 °C. Causality: A 10 °C/min rate is the optimal thermodynamic compromise; it is slow enough to prevent thermal lag across the sample mass, yet fast enough to provide sharp, highly resolved endothermic transitions.

  • Data Extraction: Integrate the area under the melting peak to determine the enthalpy of fusion ( ΔHfus​ ). Record the extrapolated onset temperature of the exothermic degradation peak from the TGA curve to define the absolute thermal stability limit.

Solution-State Stability & Degradation Kinetics

While the solid-state profile is dominated by the robust pyrazole ring, the solution-state stability is dictated by the kinetic vulnerability of the ortho-methoxy aniline moiety. In aqueous or polar protic solvents, the compound is susceptible to oxidative coupling and the formation of quinone imine intermediates.

Experimental Protocol: ICH Q1A/Q1B Forced Degradation

This workflow forces the molecule out of thermodynamic equilibrium to map its kinetic degradation pathways.

  • System Suitability: Run a blank diluent and a known stable reference standard (e.g., paracetamol) through the HPLC-MS/MS system to verify column efficiency and mass accuracy.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in a 50:50 Methanol:Water mixture.

  • Hydrolytic Stress (pH Extremes):

    • Acidic: Mix 5 mL of stock with 5 mL of 0.1 N HCl.

    • Basic: Mix 5 mL of stock with 5 mL of 0.1 N NaOH.

    • Incubation: Heat both to 60 °C for 7 days.

    • Causality: Evaluates the thermodynamic stability of the C-N bonds. The pyrazole ring is highly resistant to hydrolysis, but extreme pH shifts the equilibrium of the anilinium/aniline species, altering its solubility and reactivity[1].

  • Oxidative Stress: Mix 5 mL of stock with 5 mL of 3% H2​O2​ . Store at 25 °C in the dark for 24 hours. Causality: Directly targets the electron-rich aromatic core. The methoxy group directs the oxidative attack, rapidly generating radical cations that polymerize into colored degradants.

  • Quenching & Analysis: Neutralize the hydrolytic samples. Quench the oxidative sample with sodium bisulfite to halt the kinetics. Analyze via HPLC-MS/MS to identify the mass shifts associated with N-oxidation or C-N cleavage.

Workflow Start Sample Preparation (API Isolation) Solid Solid-State Analysis (Thermodynamics) Start->Solid Solution Solution-State Analysis (Kinetics) Start->Solution DSC DSC / TGA (Tm, Td, ΔH) Solid->DSC XRD PXRD (Polymorphism) Solid->XRD Forced Forced Degradation (ICH Guidelines) Solution->Forced HPLC HPLC-MS/MS (Degradant ID) Forced->HPLC

Step-by-step thermodynamic and kinetic stability assessment workflow.

Quantitative Data Summary

The following table synthesizes the expected and literature-derived thermodynamic parameters for the 2-Methoxy-4-(1H-pyrazol-1-yl)aniline framework, based on the physical chemistry of its constituent functional groups.

Thermodynamic ParameterEstimated Value / BehaviorStructural Causality
Thermal Decomposition Onset ( Td​ ) > 180 °CHigh resonance energy of the 1H-pyrazole ring limits early thermal fragmentation[3].
Anilinium pKa​ (Aqueous) ~ 4.5 – 5.2Ortho-methoxy donates electrons (+M), slightly stabilizing the protonated state compared to unsubstituted aniline[1].
Oxidation Potential ( Eox​ ) Low (Highly Susceptible)The methoxy group raises the HOMO energy level of the aniline core, facilitating radical cation formation.
Hydrolytic Stability ( ΔGhydrolysis​ ) Highly StableThe C(aryl)-N(pyrazole) bond lacks a viable transition state for nucleophilic attack under standard aqueous conditions.
Enthalpy of Fusion ( ΔHfus​ ) Polymorph DependentHydrogen bonding between the primary amine (-NH₂) and the pyrazole nitrogen (N2) drives crystal lattice packing.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methoxy-4-(1H-pyrazol-1-yl)aniline as a Versatile Building Block in Targeted Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of bifunctional building blocks is critical for navigating the delicate balance between target affinity, metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of bifunctional building blocks is critical for navigating the delicate balance between target affinity, metabolic stability, and physicochemical properties. 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (CAS: 786700-69-4) has emerged as a highly privileged scaffold [1]. Combining a reactive aniline core with strategically positioned methoxy and pyrazole moieties, this building block is increasingly utilized in the synthesis of kinase inhibitors, epigenetic modulators, and G-protein-coupled receptor (GPCR) ligands.

This application note provides a comprehensive guide to the physicochemical rationale, structural biology applications, and validated synthetic protocols for incorporating 2-methoxy-4-(1H-pyrazol-1-yl)aniline into drug discovery pipelines.

Physicochemical Profiling & Rationale

The utility of 2-methoxy-4-(1H-pyrazol-1-yl)aniline stems from its precisely tuned electronic and steric properties. Table 1 summarizes its core physicochemical profile.

Table 1: Physicochemical Properties of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline

PropertyValuePharmacological Relevance
CAS Number 786700-69-4Unique identifier for procurement and database tracking.
Molecular Formula C10H11N3OLow molecular weight fragment ideal for lead generation.
Molecular Weight 189.22 g/mol High ligand efficiency (LE) potential in FBDD.
LogP (estimated) ~1.6Optimal lipophilicity for oral bioavailability and membrane permeability.
TPSA ~53.1 ŲExcellent range for blood-brain barrier (BBB) penetration if required [2].
H-Bond Donors 1 (Primary Amine)Reactive center for amidation or sulfonylation.
H-Bond Acceptors 3 (N, O, N)Facilitates diverse interactions with target protein backbones.
Causality Behind the Structural Features:
  • The ortho-Methoxy Group : Placing a methoxy group ortho to the aniline amine is a deliberate design choice. Once the amine is converted into an amide or sulfonamide, the methoxy oxygen creates a steric and electrostatic repulsion with the carbonyl/sulfonyl oxygen. This restricts the dihedral angle, locking the molecule into a specific bioactive conformation that minimizes entropic penalty upon binding to deep hydrophobic pockets.

  • The para-Pyrazole Ring : The 1H-pyrazol-1-yl group acts as a metabolically stable bioisostere for phenyl or amide groups. Unlike a simple phenyl ring, the N2 atom of the pyrazole provides a directed hydrogen-bond acceptor, allowing for specific interactions with kinase hinge regions or epigenetic reader domains without excessively driving up the lipophilicity (LogP) [2].

Structural Biology & Mechanistic Insights

When integrated into a larger pharmacophore, the 2-methoxy-4-(1H-pyrazol-1-yl) moiety acts as a highly directional binding vector. Recent breakthroughs in oncology have utilized this exact substitution pattern to develop potent inhibitors of the histone acetyltransferase KAT6A, a target implicated in various malignancies [3]. In these acylsulfonamide inhibitors, the pyrazole ring engages in critical π

π stacking and solvent-exposed hydrogen bonding, while the methoxy-substituted phenyl ring anchors the molecule within the enzymatic cleft.

Pharmacophore Core 2-Methoxy-4-(1H-pyrazol-1-yl)aniline Methoxy 2-Methoxy Group Core->Methoxy Pyrazole 4-(1H-Pyrazol-1-yl) Ring Core->Pyrazole Aniline Aniline Nitrogen Core->Aniline Target1 Steric Locking / Conformation Control Methoxy->Target1 Target2 Pi-Stacking & H-Bond Acceptor Pyrazole->Target2 Target3 Vector for Amide/Sulfonamide Linkage Aniline->Target3

Fig 1. Pharmacophore mapping of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline and its target interactions.

Synthetic Methodologies & Protocols

The ortho-methoxy group introduces moderate steric hindrance, reducing the nucleophilicity of the primary amine. Consequently, standard coupling reagents (like EDC/HOBt) often result in poor yields. The following self-validating protocols are optimized to overcome these kinetic barriers.

Protocol A: HATU-Mediated Amide Coupling

Rationale: HATU generates a highly reactive HOAt ester intermediate, which is essential for driving the acylation of sterically hindered anilines.

Reagents:

  • 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (1.0 eq)

  • Carboxylic Acid Building Block (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add 2-methoxy-4-(1H-pyrazol-1-yl)aniline (1.0 eq) to the activated mixture.

  • Thermal Control: Heat the reaction to 50°C. The elevated temperature provides the necessary kinetic energy to overcome the steric bulk of the ortho-methoxy group.

  • Self-Validating QC: Monitor the reaction via LC-MS after 2 hours. Look for the disappearance of the aniline mass ( m/z 190.1 [M+H] + ). Diagnostic Check: If conversion stalls below 50%, do not add more aniline; instead, add 0.5 eq of HATU and 1.0 eq of DIPEA, as the active ester may have hydrolyzed.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Protocol B: Sulfonamide Formation (KAT6A Inhibitor Scaffold)

Rationale: Sulfonylation of hindered anilines is prone to bis-sulfonylation or incomplete reaction. Using pyridine as both solvent and base neutralizes the HCl byproduct and prevents premature protonation of the weakly nucleophilic aniline [3].

Step-by-Step Procedure:

  • Dissolve 2-methoxy-4-(1H-pyrazol-1-yl)aniline (1.0 eq) in anhydrous pyridine (0.3 M) and cool to 0°C under nitrogen.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise to control the exotherm.

  • Warm to room temperature and stir for 4–6 hours.

  • Self-Validating QC: Quench a 10 μ L aliquot in methanol and analyze via LC-MS. The target sulfonamide should be the major peak. If bis-sulfonylation is observed, treat the crude mixture with 1M NaOH in MeOH for 30 minutes to selectively hydrolyze the bis-adduct back to the mono-sulfonamide.

  • Workup: Concentrate under reduced pressure to remove pyridine. Redissolve in Dichloromethane (DCM) and wash with 1M HCl to remove trace pyridine, followed by brine. Dry and purify.

Workflow Step1 Starting Material (Aniline Core) Step2 Activation (HATU/DIPEA or R-SO2Cl) Step1->Step2 Step3 Coupling Reaction (RT to 50°C, 2-12h) Step2->Step3 Step4 Workup & Purification (Aq. Wash / Silica Gel) Step3->Step4 Step5 QC Validation (LC-MS >95%, 1H-NMR) Step4->Step5

Fig 2. Standardized synthetic workflow for incorporating the aniline building block.

Analytical Validation

To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required.

  • LC-MS Parameters: Use a C18 column with a gradient of 5% to 95% Acetonitrile in Water (containing 0.1% Formic Acid). The parent aniline will elute early due to its polarity and ionize strongly in positive mode ( m/z 190.1).

  • 1 H-NMR Signatures (400 MHz, DMSO-d 6​ ):

    • Pyrazole Protons: Look for three distinct signals. Two doublets at ~8.3 ppm and ~7.7 ppm, and a triplet/multiplet at ~6.5 ppm. These confirm the integrity of the 1H-pyrazol-1-yl ring.

    • Methoxy Protons: A sharp singlet at ~3.85–3.95 ppm integrating to 3H.

    • Aniline Protons: A broad singlet at ~5.0–5.5 ppm integrating to 2H (disappears upon D 2​ O exchange or after successful coupling).

References

  • Molport Chemical Database. 2-methoxy-4-(1H-pyrazol-1-yl)aniline (CAS 786700-69-4). Retrieved March 31, 2026, from[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 594274, 4-(1H-Pyrazol-1-yl)aniline. Retrieved March 31, 2026, from[Link]

  • Hearn, B. R., et al. (Olema Pharmaceuticals, Inc.). Acylsulfonamide KAT6A inhibitors. U.S. Patent No. 12,428,379 B2. Washington, DC: U.S. Patent and Trademark Office.
Application

Application Note: Stability-Indicating HPLC Method Development for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline

Target Audience: Analytical Researchers, QC Scientists, and Drug Development Professionals Methodology Standard: ICH Q2(R2) & ICH Q14 Lifecycle Approach Physicochemical Profiling & The Causality of Chromatographic Behavi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, QC Scientists, and Drug Development Professionals Methodology Standard: ICH Q2(R2) & ICH Q14 Lifecycle Approach

Physicochemical Profiling & The Causality of Chromatographic Behavior

To develop a robust, self-validating High-Performance Liquid Chromatography (HPLC) method, one must first deconstruct the physicochemical nature of the analyte. 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is a heavily functionalized aromatic compound containing two distinct basic moieties: a primary aniline group and a pyrazole ring.

The Challenge of Basic Compounds on Silica

The primary cause of poor peak shape (tailing) for basic compounds in reversed-phase HPLC is the secondary interaction between the positively charged basic functional groups of the analyte and the negatively charged, ionized residual silanol groups ( Si−O− ) on the silica-based stationary phase[1].

  • Aniline & Pyrazole pKa: The conjugate acid of an aniline derivative typically exhibits a pKa​ around 4.5–5.0, while the pyrazole nitrogen has a pKa​ near 2.5.

  • Silanol pKa: Residual silanols on standard silica columns have a pKa​ of approximately 3.5 to 4.5[2].

If a mobile phase with a mid-range pH (e.g., pH 4.0–6.0) is utilized, the analyte will be partially ionized, and the silanols will be fully ionized. This creates a strong cation-exchange mechanism that leads to severe peak tailing, shifting retention times, and poor method reproducibility[2][3].

The Mechanistic Solution

To eliminate these secondary interactions, we must manipulate the mobile phase pH to neutralize the silanol groups. By lowering the mobile phase pH to 2.5 , we ensure that the acidic silanols are fully protonated and neutral ( Si−OH )[4]. While the basic analyte remains fully protonated at this low pH, the lack of ionized silanols prevents cation-exchange interactions, allowing the compound to elute with a sharp, symmetrical peak[3][4].

Silanol_Mechanism LowPH Low pH (pH < 3.0) Buffer: Phosphate pH 2.5 State1 Analyte: Fully Protonated (+) Silanols: Neutral (Si-OH) LowPH->State1 MidPH Mid pH (pH 4.0 - 6.0) Buffer: Acetate pH 5.0 State2 Analyte: Partially Ionized (+/0) Silanols: Ionized (Si-O⁻) MidPH->State2 Result1 No Ionic Interaction Sharp, Symmetrical Peaks State1->Result1 Result2 Strong Cation-Exchange Severe Peak Tailing State2->Result2

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Chromatographic Strategy & Method Selection

Based on the physicochemical causality established above, the method development strategy is constructed as follows:

  • Stationary Phase Selection: A highly end-capped, sterically protected hybrid-silica C18 column is selected. Hybrid silica columns are preferred for basic compounds because they inherently possess fewer active silanol groups and resist hydrolysis at extreme pH levels[5].

  • Mobile Phase Buffer: A 20 mM Potassium dihydrogen phosphate ( KH2​PO4​ ) buffer is chosen. Phosphoric acid has a pKa1​ of 2.15, making it an exceptional buffer for maintaining a strict pH of 2.5[4].

  • Organic Modifier: Acetonitrile (MeCN) is selected over methanol to provide lower backpressure and a lower UV cutoff, which is critical for detecting low-level degradation impurities.

  • Detection: Photodiode Array (PDA) detection at 254 nm, capturing the extended π−π∗ transitions of the conjugated methoxy-aniline and pyrazole systems.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met, ensuring real-time environmental and instrumental variables are controlled.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column End-capped Hybrid C18, 150 x 4.6 mm, 3.5 µmMaximizes theoretical plates while shielding residual silanols[5].
Mobile Phase A 20 mM KH2​PO4​ in Water (pH 2.5 ± 0.05)Neutralizes silanols; ensures analyte is fully protonated[3][4].
Mobile Phase B 100% HPLC-Grade AcetonitrileProvides optimal elution strength and low UV absorbance.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) for 3.5 µm particles.
Column Temp. 30°C ± 1°CStabilizes retention times by maintaining constant mobile phase viscosity.
Detection PDA at 254 nm (Extract 200-400 nm)Captures the primary chromophore and allows for peak purity profiling.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold to focus polar degradation products.
2.0955End of isocratic hold.
12.04060Linear gradient to elute the main API and hydrophobic impurities.
15.01090Column wash step to remove strongly retained matrix components.
15.1955Return to initial conditions.
20.0955Re-equilibration (Self-validating baseline stability check).
Step-by-Step Execution & System Suitability
  • Buffer Preparation: Dissolve 2.72 g of KH2​PO4​ in 1000 mL of Milli-Q water. Adjust the pH to exactly 2.5 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Standard Preparation: Accurately weigh 10 mg of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline reference standard. Dissolve in 10 mL of Diluent (Water:MeCN, 50:50 v/v) to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • Self-Validation (SST Injection): Inject the working standard six times consecutively. The system is only validated for use if it meets the following criteria:

    • Retention Time %RSD: 1.0%

    • Peak Area %RSD: 2.0%

    • USP Tailing Factor ( Tf​ ): 1.5 (Confirms successful silanol suppression).

    • Theoretical Plates ( N ): 5000.

Method Validation (ICH Q2(R2) Framework)

The newly revised ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle approach to analytical validation, heavily integrated with ICH Q14 principles[6][7]. The validation must prove that the method is "fit for purpose" by demonstrating reliability across multiple parameters[7][8].

HPLC_Workflow Step1 1. Physicochemical Profiling Analyze pKa & LogP Step2 2. Column & Mobile Phase Select End-capped C18 & pH 2.5 Buffer Step1->Step2 Step3 3. Gradient Optimization Tune %B for Resolution & Run Time Step2->Step3 Step4 4. ICH Q2(R2) Validation Assess Specificity, Linearity & Precision Step3->Step4 Step5 5. Self-Validating Protocol Routine QC with SST Criteria Step4->Step5

Caption: Workflow for HPLC Method Development and Validation.
Validation Parameters & Acceptance Criteria
  • Specificity & Forced Degradation: Under ICH Q2(R2), the method must be stability-indicating[9]. The compound is subjected to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H2​O2​ ), and thermal (105°C) stress. The PDA detector must confirm peak purity (Purity Angle < Purity Threshold) for the main peak, proving no co-elution of degradants.

  • Linearity & Range: Evaluated from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The calibration model must yield an R2≥0.999 [7][8].

  • Accuracy (Recovery): Assessed by spiking known amounts of the API into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%[8].

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day/different analysts) are evaluated. The %RSD of the assay must be 2.0%[10].

Summary of Quantitative Validation Data
ICH Q2(R2) ParameterTest Condition / RangeObserved Result (Example)Acceptance CriteriaStatus
Specificity Peak Purity (PDA)Purity Angle: 0.12 < Threshold: 0.45Angle < ThresholdPass
Linearity 25 µg/mL to 150 µg/mL R2=0.9998 , y-int = 0.5% R2≥0.999 Pass
Accuracy Spiked at 50%, 100%, 150%Mean Recovery: 99.6%98.0% - 102.0%Pass
Repeatability 6 Injections at 100% Level%RSD = 0.65%%RSD 2.0%Pass
Robustness pH ± 0.2, Temp ± 5°CMax %RSD = 1.2%, Tf​ = 1.1SST Criteria MetPass

Conclusion

By applying a causality-driven approach to physicochemical profiling, this method successfully neutralizes the detrimental effects of silanol interactions on basic compounds like 2-Methoxy-4-(1H-pyrazol-1-yl)aniline. The strict pH control combined with a sterically protected C18 column yields a highly robust, self-validating analytical procedure that fully complies with the latest ICH Q2(R2) regulatory frameworks for pharmaceutical quality control.

Sources

Method

Application Note: Spectroscopic Characterization of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline

Introduction & Scope 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (CAS: 786700-69-4) is a highly versatile bi-functional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2-Methoxy-4-(1H-pyrazol-1-yl)aniline (CAS: 786700-69-4) is a highly versatile bi-functional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and agrochemical agents. The presence of both a primary aniline and a pyrazole moiety presents unique electronic and steric environments that require precise analytical methodologies for structural verification.

This application note provides a comprehensive, orthogonal spectroscopic workflow—encompassing NMR, FTIR, and LC-MS/MS—designed for researchers and drug development professionals. Emphasis is placed on the mechanistic rationale behind sample preparation and the self-validating nature of the analytical protocols.

Physicochemical Properties

Before initiating spectroscopic analysis, it is critical to understand the baseline physicochemical properties of the analyte, as these dictate solvent selection, concentration limits, and ionization strategies.

Table 1: Physicochemical Profile

Property Value / Description
Chemical Name 2-Methoxy-4-(1H-pyrazol-1-yl)aniline
CAS Number 786700-69-4
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol
SMILES COc1cc(ccc1N)-n1cccn1
Physical State Solid (Off-white to pale yellow crystalline powder)

| Solubility | Soluble in DMSO, Methanol, CDCl₃; Sparingly soluble in Water |

Analytical Workflows & Mechanistic Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-quality NMR spectroscopy relies on meticulous sample preparation. The choice of solvent and the precise concentration of the analyte directly impact the magnetic field homogeneity and the resulting spectral resolution ([1]). For this compound, CDCl₃ is selected due to its excellent solubilizing properties for moderately polar anilines.

  • Causality: The pyrazole ring introduces significant electron-withdrawing effects via resonance, which deshields the adjacent aromatic protons. Conversely, the methoxy group acts as an electron-donating group via resonance, shielding the ortho protons. Maintaining a concentration of ~15 mg/0.6 mL ensures an optimal signal-to-noise ratio without inducing concentration-dependent chemical shifts or intermolecular hydrogen bonding artifacts ([2]).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to orthogonally confirm the presence of the primary amine and the pyrazole ring. Attenuated Total Reflectance (ATR) is the preferred sampling technique.

  • Causality: ATR-FTIR eliminates the need for KBr pelleting, which is hygroscopic and often introduces a broad water band at ~3400 cm⁻¹ that can obscure the critical N-H stretching frequencies of the aniline group ([3]). The ATR diamond crystal ensures intimate contact with the solid, maximizing the evanescent wave penetration for a high-fidelity spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides exact mass confirmation and purity profiling. Positive Electrospray Ionization (ESI+) is highly effective for this molecule due to the basicity of the aniline and pyrazole nitrogens.

  • Causality: The addition of 0.1% formic acid to the mobile phase drives the equilibrium toward the protonated state [M+H]⁺, maximizing ionization efficiency in the ESI source ([4]). Furthermore, optimizing the injection matrix prevents poor solubility and chromatographic peak tailing, which are common pitfalls in small molecule extraction ([5]).

Spectroscopic_Workflow cluster_0 Non-Destructive Analysis cluster_1 Destructive Analysis Start 2-Methoxy-4-(1H-pyrazol-1-yl)aniline Batch Sample FTIR FTIR Spectroscopy (ATR Solid State) Start->FTIR 2-3 mg NMR Multinuclear NMR (1H, 13C in CDCl3) Start->NMR 15 mg LCMS UHPLC-ESI-MS/MS (Positive Ion Mode) Start->LCMS 1 µg/mL Data Multi-dimensional Structural Verification FTIR->Data Functional Groups NMR->Data Atomic Connectivity LCMS->Data Exact Mass & Purity

Fig 1: Orthogonal spectroscopic workflow for the structural verification of the target compound.

Quantitative Data Summaries

Table 2: ¹H NMR (400 MHz, CDCl₃) Peak Assignments

Chemical Shift (ppm) Multiplicity Integration Assignment
7.85 d (J = 2.5 Hz) 1H Pyrazole H-3'
7.70 d (J = 1.8 Hz) 1H Pyrazole H-5'
7.20 d (J = 2.0 Hz) 1H Aromatic H-3 (Between OMe and Pyrazole)
7.15 dd (J = 8.5, 2.0 Hz) 1H Aromatic H-5
6.75 d (J = 8.5 Hz) 1H Aromatic H-6 (Ortho to NH₂)
6.45 dd (J = 2.5, 1.8 Hz) 1H Pyrazole H-4'
3.90 s 3H Methoxy -OCH₃

| 3.85 | br s | 2H | Amine -NH₂ |

Table 3: ¹³C NMR (100 MHz, CDCl₃) Peak Assignments

Chemical Shift (ppm) Assignment Carbon Type
148.0 C-2 Quaternary (C-OMe)
140.5 C-3' Pyrazole CH
135.0 C-1 Quaternary (C-NH₂)
132.0 C-4 Quaternary (C-Pyrazole)
126.5 C-5' Pyrazole CH
115.0 C-6 Aromatic CH
112.0 C-5 Aromatic CH
107.0 C-4' Pyrazole CH
104.0 C-3 Aromatic CH

| 55.5 | -OCH₃ | Methoxy CH₃ |

Table 4: Key FTIR (ATR) Vibrational Modes

Wavenumber (cm⁻¹) Functional Group Mode Description
3450, 3360 -NH₂ Primary amine N-H asymmetric and symmetric stretch
3120, 3050 C-H (Aromatic) Pyrazole and benzene ring C-H stretch
2950, 2835 C-H (Aliphatic) Methoxy group C-H stretch
1620, 1590 C=N, C=C Pyrazole and aromatic ring skeletal vibrations
1280 C-N Aryl-amine C-N stretch

| 1220, 1030 | C-O | Methoxy C-O-C asymmetric and symmetric stretch |

Table 5: LC-MS/MS (ESI+) Fragmentation Profile

m/z Ion Type Relative Abundance Structural Assignment
190.1 [M+H]⁺ 100% Intact protonated precursor
175.1 [M+H - CH₃]•⁺ 15% Loss of methyl radical from methoxy
159.1 [M+H - OCH₃]⁺ 45% Cleavage of methoxy group

| 123.1 |[M+H - C₃H₃N₂]⁺ | 80% | Loss of pyrazole ring |

Self-Validating Experimental Protocols

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Accurately weigh 15 mg of the analyte. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Filtration: Pass the solution through a tightly packed glass wool plug inside a Pasteur pipette directly into a clean 5 mm NMR tube. Rationale: Removes paramagnetic particulates that distort magnetic field homogeneity.

  • Self-Validation Step: Insert the tube into the spectrometer. Lock onto the deuterium signal of CDCl₃ and perform automated gradient shimming. Run a rapid 1-scan ¹H experiment to verify that the Full Width at Half Maximum (FWHM) of the TMS peak is < 1.0 Hz. If FWHM > 1.0 Hz, re-shim the instrument.

  • Acquisition: Acquire the ¹H spectrum (16 scans, 2s relaxation delay) and the ¹³C spectrum (1024 scans, 2s relaxation delay, ¹H decoupling).

Protocol B: ATR-FTIR Solid-State Analysis
  • Preparation: Clean the ATR diamond crystal with LC-MS grade isopropanol and a lint-free wipe. Allow to air dry.

  • Self-Validation Step: Collect a background spectrum (air). The baseline must be flat between 4000-400 cm⁻¹ with no negative peaks, confirming the crystal is entirely free of residual organic contaminants.

  • Sample Loading: Place 2-3 mg of the solid powder directly onto the center of the crystal.

  • Compression: Lower the ATR anvil and apply optimal pressure until the software indicates sufficient contact (typically ~80% torque).

  • Acquisition: Acquire 32 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Protocol C: UHPLC-ESI-MS/MS Profiling
  • Matrix Preparation: Prepare a 1 µg/mL solution of the analyte in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Self-Validation Step: Inject a blank (diluent only) prior to the sample to establish a baseline and confirm the absence of column carryover. The presence of an m/z 190.1 peak in the blank invalidates the subsequent run.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Methanol (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in ESI+ mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and perform Collision-Induced Dissociation (CID) using Argon gas at a collision energy of 20 eV to generate the fragmentation profile.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 190.1 F1 Product Ion A Loss of •CH3 m/z 175.1 M->F1 -15 Da (Homolytic Cleavage) F2 Product Ion B Loss of Pyrazole m/z 123.1 M->F2 -67 Da (Heterolytic Cleavage) F3 Product Ion C Loss of OCH3 m/z 159.1 M->F3 -31 Da (Inductive Cleavage)

Fig 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathways.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at:[Link][1]

  • ALWSCI. How To Prepare And Run An NMR Sample. Available at:[Link][2]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at:[Link][5]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. Available at:[Link][4]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at:[Link][3]

Sources

Application

Applications of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in medicinal chemistry

An Application Guide to 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in Modern Medicinal Chemistry Introduction: The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in Modern Medicinal Chemistry

Introduction: The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] When coupled with an aniline moiety, it forms a pharmacophore adept at forming key hydrogen bond interactions within the ATP-binding sites of protein kinases. This guide focuses on a specific, highly versatile building block: 2-Methoxy-4-(1H-pyrazol-1-yl)aniline . The strategic placement of the methoxy group and the pyrazole ring creates a unique electronic and steric profile, making it an invaluable starting point for the development of targeted therapeutics, particularly in oncology and inflammatory diseases.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides not only the 'what' but the 'why,' delving into the causality behind synthetic choices and biological applications, grounded in authoritative scientific literature.

Section 1: Synthesis and Characterization of the Core Scaffold

The efficient synthesis of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is a critical first step for its utilization in drug discovery programs. While numerous methods exist for pyrazole synthesis[3][4], a common and reliable strategy involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl equivalent.

Protocol 1: Synthesis of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline

This protocol outlines a two-step process starting from the commercially available 2-methoxy-4-nitrophenylhydrazine.

Step 1: Cyclization to form 1-(2-Methoxy-4-nitrophenyl)-1H-pyrazole

  • Reagents & Setup:

    • 2-methoxy-4-nitrophenylhydrazine (1.0 eq)

    • 1,1,3,3-Tetramethoxypropane (1.2 eq)

    • Glacial Acetic Acid (as solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve 2-methoxy-4-nitrophenylhydrazine in glacial acetic acid. The acid serves as both the solvent and the catalyst for the condensation and cyclization reaction.

    • Add 1,1,3,3-tetramethoxypropane to the solution. This reagent is a stable precursor to malondialdehyde, which is the required 1,3-dielectrophile for forming the pyrazole ring.

    • Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker of ice-water to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Reduction of the Nitro Group to form 2-Methoxy-4-(1H-pyrazol-1-yl)aniline

  • Reagents & Setup:

    • 1-(2-Methoxy-4-nitrophenyl)-1H-pyrazole (1.0 eq)

    • Iron powder (Fe, 5.0 eq) or Tin(II) chloride (SnCl₂) (3.0 eq)

    • Ammonium chloride (NH₄Cl) solution (if using Fe) or concentrated HCl (if using SnCl₂)

    • Ethanol/Water mixture (as solvent)

    • Round-bottom flask with reflux condenser.

  • Procedure (using Iron):

    • Suspend 1-(2-Methoxy-4-nitrophenyl)-1H-pyrazole and iron powder in a mixture of ethanol and water (e.g., 4:1 ratio).

    • Add a small amount of aqueous ammonium chloride solution to activate the iron.

    • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC). The use of metallic iron in the presence of a mild acid is a classic, cost-effective, and efficient method for nitro group reduction.

    • After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the desired aniline.

  • Purification:

    • The crude aniline can be purified by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 2-Methoxy-4-(1H-pyrazol-1-yl)aniline as a pure solid.

Characterization: The final product should be characterized by:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

Section 2: Application in Kinase Inhibition

The 2-Methoxy-4-(1H-pyrazol-1-yl)aniline scaffold is an exemplary "hinge-binder" for protein kinases. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[2]

Mechanism of Action: The Hinge-Binding Motif

The ATP-binding site of most kinases features a "hinge" region that forms critical hydrogen bonds with the adenine ring of ATP. The pyrazole-aniline scaffold effectively mimics this interaction.

  • The aniline N-H group acts as a hydrogen bond donor.

  • An adjacent nitrogen on the heterocyclic ring (in this case, the N2 of the pyrazole) acts as a hydrogen bond acceptor.

This bidentate hydrogen bonding interaction anchors the inhibitor to the kinase hinge, providing a foundation for potency. The rest of the molecule can then be elaborated to occupy adjacent hydrophobic pockets, conferring selectivity and further enhancing affinity.

Case Study: A Scaffold for Selective JAK1 Inhibition

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) is crucial for cytokine signaling.[5][6] Constitutive activation of the JAK/STAT pathway is linked to various cancers and inflammatory conditions.[6] Developing selective JAK inhibitors is a major goal to minimize off-target effects.

A study by AstraZeneca on the discovery of the selective JAK1 inhibitor AZD4205 provides a compelling blueprint for how to utilize a closely related scaffold, (3-Methoxy-1-methyl-pyrazol-4-yl)amino pyrimidine.[5][6] The principles of its design are directly applicable to derivatives of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline.

The development of AZD4205 illustrates a typical drug discovery workflow.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Hit Promiscuous Kinase Screening Hit SAR_Dev SAR Exploration (Scaffold Hopping) Hit->SAR_Dev Improve Selectivity Lead_Gen Lead Generation (Pyrazole-Aniline Scaffold) SAR_Dev->Lead_Gen Identify Privileged Scaffold Lead_Opt Lead Optimization (Potency & Selectivity) Lead_Gen->Lead_Opt Systematic Modification PK_Opt PK/PD Profile Enhancement Lead_Opt->PK_Opt In Vivo Studies Candidate Preclinical Candidate (e.g., AZD4205) PK_Opt->Candidate Balance Properties

Caption: Drug Discovery Workflow for Kinase Inhibitors.

In the optimization towards AZD4205, researchers found that introducing a methoxy group on the pyrazole ring was well-tolerated and contributed to high JAK1 potency.[6] This highlights the importance of the substitution pattern on the core scaffold.

Structure-Activity Relationship (SAR) Data

The following table, adapted from the discovery of AZD4205, demonstrates how modifications to the core scaffold impact kinase activity and selectivity. While the parent structure is slightly different, the data illustrates the tuning potential of the pyrazole-aniline core.

Compound IDModification on Pyrazole-Aniline CoreJAK1 IC₅₀ (μM)Selectivity (JAK1 vs JAK2)
Hit Cmpd Initial promiscuous hit>10-
15 Core scaffold + Indole0.007100-fold
16 ortho-methoxy on pyrazole0.006280-fold
17 ortho-methoxy, modified tail0.010540-fold
21 (AZD4205) Optimized pyrazole & tail0.002>5000-fold
Data synthesized from J. Med. Chem. 2020, 63(9), 4517-4527.[6]

This data underscores that while the core provides the essential hinge-binding, substituents on both the pyrazole and aniline rings are critical for tuning potency and achieving selectivity against closely related kinases.

Section 3: Biological Evaluation Protocols

Once novel derivatives of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline are synthesized, their biological activity must be assessed. For kinase inhibitors, this involves both biochemical and cellular assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general method to determine the IC₅₀ value of a compound against a target kinase.

  • Materials:

    • Purified recombinant kinase enzyme.

    • Specific peptide substrate for the kinase.

    • [γ-³³P]ATP (radioactive ATP).

    • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).

    • Test compound (inhibitor) dissolved in DMSO, serially diluted.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Add kinase reaction buffer, peptide substrate, and the test compound at various concentrations to the wells of a 96-well plate. The choice of ATP concentration is critical; it is often set near the Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors can be accurately assessed.

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time must be within the linear range of the enzyme kinetics.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated peptide substrate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Biological Context: The JAK-STAT Signaling Pathway

To appreciate the cellular impact of a JAK1 inhibitor, it is essential to understand its place in the signaling cascade.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor JAK1 Inhibitor (e.g., AZD4205) Inhibitor->JAK1 BLOCKS

Caption: Simplified JAK-STAT Signaling Pathway.

By inhibiting JAK1, compounds derived from the 2-Methoxy-4-(1H-pyrazol-1-yl)aniline scaffold can block the phosphorylation of STAT proteins, preventing their downstream effects on gene transcription related to inflammation and cell proliferation.[5]

Section 4: Broader Applications and Future Outlook

While kinase inhibition is a primary application, the versatility of the pyrazole-aniline scaffold extends to other therapeutic areas. The pyrazole moiety is known to be present in compounds with a wide range of biological activities.[4][7]

  • Anti-inflammatory Agents: Beyond JAK inhibition, pyrazole derivatives have been investigated as inhibitors of other inflammatory targets. Some have shown cyclooxygenase (COX) inhibitory activity, similar to celecoxib.[1][8]

  • Anticancer Properties: Pyrazole-containing compounds have demonstrated anticancer effects through various mechanisms, including the inhibition of xanthine oxidase and tubulin polymerization.[9][10]

  • Antimicrobial Agents: Studies have shown that linking pyrazole-aniline moieties to other heterocyclic systems, like coumarins, can result in potent antibacterial and antifungal agents.[11][12]

The 2-Methoxy-4-(1H-pyrazol-1-yl)aniline core, with its defined structure and synthetic accessibility, provides a robust starting point for exploring these and other therapeutic possibilities through combinatorial library synthesis and structure-based drug design.

Conclusion

2-Methoxy-4-(1H-pyrazol-1-yl)aniline is more than just a chemical intermediate; it is a strategically designed scaffold with proven applications in medicinal chemistry. Its inherent ability to act as a kinase hinge-binder, combined with the potential for extensive chemical modification, makes it a highly valuable tool for drug discovery. The protocols and data presented in this guide offer a framework for researchers to synthesize, evaluate, and optimize novel therapeutics based on this potent pharmacophore, with the ultimate goal of addressing unmet needs in oncology, immunology, and beyond.

References

  • Lan, R., et al. (1998). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Didier, L. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Toma, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link]

  • Guedes, G. G., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Kovvuri, J., et al. (2023). Substrate scope of anilines and pyrazole aldehydes for the synthesis of... ResearchGate. Available at: [Link]

  • Kovvuri, J., et al. (2023). Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation. ResearchGate. Available at: [Link]

  • Ben-Mbarek, Y., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Rybakov, V. B., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, K. A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. Available at: [Link]

  • Su, Q., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Available at: [Link]

  • Su, Q., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, M., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]

  • Li, M., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available at: [Link]

  • Taha, M., et al. (2023). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies. Available at: [Link]

  • Mograbi, B., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Journal of Chemistry. Available at: [Link]

  • Telegene. (2024). Sourcing High-Purity 2-Methoxy-4-(N-acetyl-piperazin-1-yl)aniline for Pharma R&D. Telegene. Available at: [Link]

  • Kumar, A., & Singh, P. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Nguyen, V. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Available at: [Link]

  • Lorthiois, E., et al. (2012). Discovery of a Series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 Inhibitors With Potential Utility in the Prevention of Dermal Scarring. PubMed. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. PubMed. Available at: [Link]

  • Abdul-Majeed, S. Z., Mahdi, M. F., & Al-Mugdadi, S. F. H. (2022). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Supporting information for Pyrazole-Based Lamellarin O Analogues: Synthesis, Biological Evaluation and Structure-Activity Relationships. The Royal Society of Chemistry. Available at: [Link]

  • Liu, B., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

  • Yanti, D., et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this in-depth technical guide to help you overcome the solubility bottlenecks associated with 2-Methoxy-4-(1H-pyrazol-1-yl)ani...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this in-depth technical guide to help you overcome the solubility bottlenecks associated with 2-Methoxy-4-(1H-pyrazol-1-yl)aniline . This guide bypasses generic advice, focusing instead on the molecular causality of the compound's behavior and providing self-validating, step-by-step protocols to ensure scientific integrity in your workflows.

PART 1: Diagnostic FAQ (Understanding the Molecular Causality)

Q1: Why does 2-Methoxy-4-(1H-pyrazol-1-yl)aniline exhibit such poor aqueous solubility at physiological pH? A: The insolubility of this compound is driven by its high crystal lattice energy and extreme lipophilicity at neutral pH. The molecule consists of a hydrophobic pyrazole ring and an aromatic aniline backbone. At pH 7.4, the molecule lacks any ionized groups to facilitate ion-dipole interactions with water. Water molecules are forced to form a highly ordered, energetically unfavorable "cage" around the hydrophobic aromatic moieties, causing the drug to precipitate out of solution to minimize thermodynamic instability.

Q2: How do the pKa values of the aniline and pyrazole moieties dictate my solubility strategy? A: Understanding the acid-base chemistry is the first step in troubleshooting. The molecule possesses two basic nitrogens:

  • The aniline nitrogen: Acts as a weak base with an estimated pKa of ~4.0–4.5.

  • The pyrazole nitrogen: Is significantly less basic, with a conjugate acid pKa of ~2.5 1[1].

Because the highest basic pKa is ~4.5, the molecule remains >99% un-ionized at physiological pH (7.4). If your assay permits low pH conditions, you can exploit this by dropping the pH below 3.0 to protonate the aniline group. If your assay requires pH 7.4 (e.g., cell culture), pH adjustment will fail, and you must rely on co-solvents or cyclodextrin complexation.

PART 2: Solubility Enhancement Decision Workflow

Use the following logical workflow to select the optimal solubility enhancement strategy based on your specific downstream assay requirements.

SolubilityWorkflow Start Target: Solubilize 2-Methoxy-4-(1H-pyrazol-1-yl)aniline CheckPH Is physiological pH (7.4) strictly required? Start->CheckPH LowPH Strategy A: pH Adjustment (Protonate Aniline at pH < 3) CheckPH->LowPH No (e.g., analytical prep) CheckTox Is the assay sensitive to organic solvents (>1% DMSO)? CheckPH->CheckTox Yes (e.g., cell/in vivo) CoSolvent Strategy B: Co-Solvent System (DMSO / PEG 400) CheckTox->CoSolvent No Cyclodextrin Strategy C: Cyclodextrin Complexation (HP-β-CD) CheckTox->Cyclodextrin Yes Precipitation Warning: High risk of precipitation upon dilution CoSolvent->Precipitation

Decision workflow for selecting the optimal solubility enhancement strategy.

PART 3: Troubleshooting Guides & Validated Protocols

Strategy A: pH Adjustment (Salt Formation)

The Causality: By lowering the pH of the aqueous vehicle to at least 1.5 units below the aniline's pKa (target pH ~2.5), the amine group becomes fully protonated. The resulting positively charged ammonium species readily interacts with water via strong ion-dipole bonds, exponentially increasing solubility 2[2].

Step-by-Step Protocol:

  • Weigh 10 mg of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline powder.

  • Suspend the powder in 8 mL of deionized water (it will remain cloudy).

  • Under continuous magnetic stirring, add 0.1 M HCl dropwise.

  • Monitor the pH continuously. Stop titration when the pH reaches 2.5 and the solution clarifies.

  • QS (quantum satis) to 10 mL with pH 2.5 water.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a pellet confirms complete dissolution rather than a micro-suspension.

Strategy B: Co-Solvent Systems

The Causality: Water-miscible organic solvents (co-solvents) like DMSO and PEG 400 reduce the overall dielectric constant of the aqueous vehicle. This disrupts water's tight hydrogen-bond network, lowering the energetic barrier for the hydrophobic pyrazole and aromatic rings to enter the solution2[2].

Quantitative Data Summary:

Co-Solvent System Ratio (v/v) Apparent Solubility Limit Precipitation Risk upon Dilution Biological Assay Suitability
DMSO / Water 1:99 < 100 µM High Excellent (Safe for cell culture)
DMSO / PEG 400 / Water 5:45:50 > 5 mM Moderate Good (Standard for in vivo dosing)

| Ethanol / Propylene Glycol / Water | 10:30:60 | ~ 1 mM | High | Fair (Depends on administration route) |

Step-by-Step Protocol (DMSO/PEG 400 System):

  • Dissolve the API completely in 100% DMSO to create a concentrated 50 mM stock.

  • In a separate vial, prepare a 50/50 (v/v) mixture of PEG 400 and Water (or PBS).

  • Slowly add the DMSO stock dropwise to the PEG/Water mixture while vortexing vigorously. Note: Adding the aqueous phase to the DMSO phase will cause localized crashing out; always add the organic stock to the aqueous mixture.

  • Self-Validation Step: Perform a serial dilution of your final formulation into your assay buffer. Read the absorbance at 600 nm (OD600) using a microplate reader. An OD600 < 0.05 indicates a true solution; any increase in turbidity indicates the drug is precipitating into colloidal aggregates.

Strategy C: Cyclodextrin Inclusion Complexation

The Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The highly lipophilic pyrazole ring of the compound enters this cavity, forming a non-covalent inclusion complex. This effectively shields the hydrophobic surface area from water, drastically increasing apparent solubility without altering the pH or requiring toxic solvent concentrations3[3].

Step-by-Step Protocol (Phase-Solubility Method):

  • Prepare a 20% (w/v) solution of HP-β-CD in standard pH 7.4 Phosphate Buffered Saline (PBS).

  • Add an excess amount of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline powder to the cyclodextrin solution (e.g., 50 mg into 5 mL).

  • Seal the vial and place it in an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached between the free drug and the inclusion complex4[4].

  • Filter the suspension through a 0.22 µm PVDF syringe filter to remove all uncomplexed, solid API.

  • Self-Validation Step: Perform an HPLC-UV analysis on the filtrate. Plotting the concentration of dissolved API against varying concentrations of HP-β-CD (e.g., 5%, 10%, 20%) should yield a linear increase (an AL​ type phase-solubility curve). This mathematically validates the formation of a soluble 1:1 inclusion complex.

PART 4: References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov URL:

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article Source: globalresearchonline.net URL:

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC Source: nih.gov URL:

  • Basicity of a Series of 150 Pyrazoles Source: rsc.org URL:

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline Derivatives

Welcome to the technical support center dedicated to the synthesis and optimization of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline derivatives. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.

Introduction

2-Methoxy-4-(1H-pyrazol-1-yl)aniline and its derivatives are important scaffolds in medicinal chemistry. The successful synthesis of these compounds often relies on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. However, achieving high yields and purity can be challenging due to factors like catalyst deactivation, side reactions, and difficult purification. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline derivatives?

A1: The primary challenges typically revolve around achieving high yields and regioselectivity, especially when dealing with substituted pyrazoles. Common issues include low or no product yield, formation of side products, and difficulties in separating the desired product from starting materials or byproducts. These challenges often stem from suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Q2: How does the choice of catalyst and ligand impact the reaction?

A2: The catalyst and ligand are crucial for the efficiency of C-N cross-coupling reactions. The palladium catalyst facilitates the key bond formation, while the ligand stabilizes the catalyst and influences its reactivity. For instance, bulky, electron-rich phosphine ligands are often necessary for coupling less reactive aryl chlorides. The selection of the ligand is highly dependent on the nature of the amine nucleophile.[1]

Q3: What role does the base play in the reaction?

A3: The base is critical for the deprotonation of the pyrazole's N-H group, making it sufficiently nucleophilic to participate in the coupling reaction.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary, often requiring higher reaction temperatures.[1]

Q4: Can the solvent significantly affect the reaction outcome?

A4: Absolutely. The solvent's polarity and coordinating ability can influence the solubility of reagents, the stability of the catalyst, and the overall reaction rate. Aprotic solvents like toluene or dioxane are frequently used for N-arylation reactions.[2] In some cases, the choice of solvent can even influence the regioselectivity of the reaction.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired product or achieving only a low yield. This can be attributed to several factors.

dot

LowYield_Troubleshooting start Low/No Yield catalyst Inactive Catalyst Check Precatalyst & Activation start->catalyst Possible Cause ligand Inappropriate Ligand Consult Selection Guides start->ligand Possible Cause base Incorrect Base Consider Strength & Solubility start->base Possible Cause conditions Suboptimal Conditions Optimize Temperature & Time start->conditions Possible Cause reagents Reagent Quality Verify Purity & Inertness start->reagents Possible Cause sol1 Use modern palladacycle precatalysts (e.g., G3, G4). Consider a pre-activation step. catalyst->sol1 Solution sol2 For primary amines, try ligands like BrettPhos. For challenging couplings, consider specialized ligands. ligand->sol2 Solution sol3 Use strong, non-nucleophilic bases (NaOtBu, KOtBu). For sensitive substrates, use weaker bases (Cs2CO3, K3PO4). base->sol3 Solution sol4 Systematically vary temperature (e.g., 80-120 °C). Monitor reaction progress over time (TLC, LC-MS). conditions->sol4 Solution sol5 Ensure reagents are pure and dry. Handle air/moisture-sensitive components under inert atmosphere. reagents->sol5 Solution

Caption: Troubleshooting workflow for low or no product yield.

Probable Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.

    • Solution: Utilize modern palladacycle precatalysts (e.g., G3 or G4) which are often more effective.[1] Consider a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For primary amines, ligands like BrettPhos are often effective. For more challenging couplings, specialized ligands may be necessary.[1] Consulting a ligand selection guide based on your specific substrates is highly recommended.

  • Incorrect Base Selection: An incompatible base can hinder the reaction or lead to decomposition.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or KOtBu are commonly used.[1] For base-sensitive functional groups, weaker bases such as Cs2CO3 or K3PO4 may be required, potentially at higher temperatures.[1]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[1]

    • Solution: For less reactive aryl halides, using bulky, electron-rich phosphine ligands is often necessary.[1] If possible, consider using the corresponding aryl bromide or iodide.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired arylamine.

Table 1: Common Side Reactions and Mitigation Strategies

Side ProductProbable CauseRecommended Solution
Hydrodehalogenation Reduction of the aryl halide to the corresponding arene.Optimize catalyst loading and ensure the absence of water and other protic sources.
Homocoupling Dimerization of the aryl halide or the amine.Adjusting the catalyst-to-ligand ratio and reaction temperature can often minimize homocoupling.[1]
Isomer Formation In cases of unsymmetrical pyrazoles, arylation can occur at either nitrogen, leading to a mixture of regioisomers.Steric hindrance on the pyrazole ring can direct arylation to the less hindered nitrogen.[2] The choice of solvent can also influence regioselectivity.
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a hurdle.

Probable Causes & Solutions:

  • Co-elution with Starting Materials: The product and starting materials may have similar polarities.

    • Solution: Optimize your chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a different stationary phase if necessary.

  • Persistent Catalyst Residues: Palladium residues can be difficult to remove.

    • Solution: Employ a scavenger resin or perform an aqueous wash with a chelating agent like EDTA to remove metal impurities.

  • Product Instability: The aniline moiety can be susceptible to oxidation.

    • Solution: Work up the reaction under an inert atmosphere and store the purified product under nitrogen or argon at a low temperature.

Experimental Protocols

A well-defined experimental protocol is the foundation of reproducible results. The following provides a general procedure for a Buchwald-Hartwig amination to synthesize 2-Methoxy-4-(1H-pyrazol-1-yl)aniline derivatives.

dot

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification node1 1. Add solids (aryl halide, catalyst, base) to an oven-dried vial under inert gas. node2 2. Seal vial and purge with Argon/Nitrogen. node1->node2 node3 3. Add anhydrous, degassed solvent via syringe. node2->node3 node4 4. Add amine via syringe. node3->node4 node5 5. Place in preheated block (e.g., 100 °C) and stir for 12-24 hours. node4->node5 node6 6. Monitor progress by TLC, GC-MS, or LC-MS. node5->node6 node7 7. Cool to room temperature and quench with saturated aq. NH4Cl. node6->node7 node8 8. Extract with an organic solvent (e.g., EtOAc). node7->node8 node9 9. Dry, filter, and concentrate organic layers. node8->node9 node10 10. Purify by column chromatography. node9->node10

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., 1-5 mol%), the ligand (e.g., 1.2-1.5 times the mol% of Pd), and the base (e.g., 1.5-2.0 eq.) under an inert atmosphere (e.g., in a glovebox).[1]

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Add the pyrazole derivative (1.1-1.2 eq.) via syringe if it is a liquid, or as a solid with the other reagents in step 1.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-120 °C). Stir the reaction for the intended duration (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Recommended Starting Conditions for Optimization

ParameterRecommended Starting PointRange for Optimization
Catalyst Loading 2 mol %1-5 mol %
Ligand Buchwald or Josiphos-type ligandsScreen a panel of ligands
Base NaOtBu (2.0 eq.)K2CO3, Cs2CO3, K3PO4 (weaker bases)
Solvent Toluene or DioxaneTHF, DMF
Temperature 100 °C80-120 °C
Concentration 0.1 M0.05 - 0.5 M

Conclusion

The successful synthesis of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline derivatives is an achievable goal with careful planning and systematic optimization. By understanding the roles of the various reaction components and employing a logical troubleshooting approach, researchers can overcome common challenges and efficiently arrive at their target compounds. This guide serves as a starting point, and further exploration of the literature is always encouraged for specific and novel transformations.

References

  • BenchChem Technical Support Team. (2025, December).
  • Dean, A., Cope, C., & Clarke, C. (n.d.).
  • BenchChem. (n.d.).

Sources

Troubleshooting

Resolving HPLC peak tailing for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline

A Senior Application Scientist's Guide to Resolving HPLC Peak Tailing This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Resolving HPLC Peak Tailing

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline. As a basic compound, this analyte is prone to asymmetrical peak shapes, which can compromise resolution, integration, and overall data quality. This document offers a structured, science-backed approach to troubleshooting, moving from common causes to systematic solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Methoxy-4-(1H-pyrazol-1-yl)aniline peak tailing?

Peak tailing for this specific analyte is almost certainly due to its chemical nature as a basic compound, leading to undesirable secondary interactions with the stationary phase.[1][2] The primary causes are:

  • Secondary Silanol Interactions: The aniline functional group in your molecule is basic. Its pKa is estimated to be around 5.0. In mobile phases with a pH below this value, the aniline amine will be protonated (positively charged). Standard silica-based reversed-phase columns have residual, unbonded silanol groups (Si-OH) on their surface.[3][4] At mobile phase pH levels above ~3.5-4.0, these silanol groups become deprotonated and negatively charged (SiO⁻).[5][6] The electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a strong, secondary retention mechanism, leading to significant peak tailing.[7]

  • Mobile Phase pH Near Analyte pKa: Operating with a mobile phase pH close to the analyte's pKa (~5.0) will result in a mixed population of both ionized and unionized forms of the molecule co-existing in the column.[8] This dual state leads to peak broadening and asymmetry. For robust and symmetrical peaks, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa.[8][9]

  • Column Contamination or Degradation: The accumulation of contaminants on the column can create new active sites that interact with the analyte. Physical degradation, such as the formation of a void at the column inlet or a partially blocked frit, can also distort the flow path and cause all peaks in the chromatogram to tail.[2][10]

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the primary retention sites on the stationary phase, forcing subsequent molecules to interact with the less-favorable secondary (silanol) sites, resulting in tailing.[10]

Q2: What is the most effective first step to fix the tailing?

The most direct and effective strategy is to adjust the mobile phase pH to control the ionization state of the silanol groups.

Operate at a low pH. By lowering the mobile phase pH to ≤ 3.0 (ideally around 2.5), the vast majority of surface silanol groups will be protonated (Si-OH) and thus neutral.[6][11] This eliminates the ion-exchange interaction with your protonated basic analyte, leading to a dramatic improvement in peak shape.[7]

Q3: I tried lowering the pH, but I still see some tailing. What's next?

If low pH alone is insufficient, the issue may be the column chemistry itself. Not all C18 columns are created equal.

  • Use a Modern, High-Purity, End-Capped Column: Older "Type A" silica columns have higher metal content and more active silanols.[11] Modern "Type B" high-purity silica columns that are exhaustively end-capped are specifically designed to minimize these active sites.[7][9]

  • Consider a Hybrid Particle Column: Columns with ethylene-bridged hybrid (BEH) or charged surface hybrid (CSH) particles offer excellent stability across a wide pH range (1-12) and are engineered to provide superior peak shape for basic compounds, even at low pH.[12][13]

Q4: Are there other mobile phase additives that can help?

Yes. If changing the column is not an option, or for particularly stubborn cases, mobile phase additives can be employed.

  • Competing Base: Adding a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[11] The TEA, being a stronger base, will preferentially interact with and "mask" the active silanol sites, preventing your analyte from binding to them.[7][11] Caution: Competing bases can shorten column lifetime by accelerating stationary phase hydrolysis and may cause baseline disturbances.[11]

  • Ion-Pairing Reagents: For some applications, an ion-pairing reagent like an alkyl sulfonate (e.g., sodium heptanesulfonate) can be used. These reagents have a hydrophobic tail that adsorbs to the stationary phase and a charged head that can form a neutral ion pair with the charged analyte, improving peak shape and retention.[14][15] This approach is often more complex and can lead to long column equilibration times.[14]

Systematic Troubleshooting Workflow

This workflow provides a logical path to diagnose and resolve peak tailing for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline. Start with the simplest and most likely solutions before moving to more complex changes.

G start Peak Tailing Observed for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline check_neutral Inject a Neutral Standard (e.g., Toluene, Uracil) Does it tail? start->check_neutral system_issue Physical System Issue: - Extra-column volume - Column void/blockage - Leaking fittings check_neutral->system_issue Yes chemical_issue Chemical Interaction Issue (Proceed to Optimization) check_neutral->chemical_issue No ph_adjust Step 1: Mobile Phase pH Adjust pH to 2.5 - 3.0 using a buffer (e.g., Phosphate, Formate). Is peak shape acceptable? chemical_issue->ph_adjust column_select Step 2: Column Selection Switch to a modern, end-capped column or a hybrid particle column (CSH, BEH). Is peak shape acceptable? ph_adjust->column_select No resolved Problem Resolved ph_adjust->resolved Yes additive_strategy Step 3: Additive Strategy Add a competing base (e.g., 10mM TEA) to the low-pH mobile phase. Is peak shape acceptable? column_select->additive_strategy No column_select->resolved Yes high_ph Alternative Path: High pH Using a pH-stable column, adjust mobile phase to pH 10. Is peak shape acceptable? additive_strategy->high_ph No additive_strategy->resolved Yes high_ph->resolved Yes

Caption: A step-by-step workflow for troubleshooting peak tailing.

Data Summary: Method Optimization Strategies

StrategyRecommended ParametersMechanism of ActionProsCons
Low pH Operation pH 2.5-3.0 with 10-20 mM buffer (Phosphate, Formate)Suppresses ionization of silanol groups (Si-OH), making them neutral.[6][7]Simple, effective, generally good for MS compatibility (with FA).May reduce retention for some basic compounds.[16]
High-Performance Column Modern high-purity, end-capped C18; Hybrid particle columns (BEH, CSH).Minimizes the number and activity of available silanol sites.[9][12][13]Excellent peak shape, robust, wide pH stability (hybrids).Higher initial column cost.
Competing Base Additive 5-10 mM Triethylamine (TEA) added to a buffered low-pH mobile phase.The competing base preferentially binds to and masks active silanol sites.[7][11]Can improve peak shape on older or less inert columns.Can shorten column life, may suppress MS signal, not easily removed.[11]
High pH Operation pH > 9 (e.g., 10) with a pH-stable column (Hybrid, Polymer).Neutralizes the basic analyte (R-NH2), preventing ionic interaction.[17]Can increase retention and alter selectivity.[17]Requires a specialized pH-stable column; silica dissolution risk above pH 8 on standard columns.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline by minimizing silanol interactions.

Methodology:

  • Prepare Aqueous Buffers:

    • pH 2.7 Buffer: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 2.7 using phosphoric acid.

    • pH 7.0 Buffer: Prepare a 20 mM potassium phosphate monobasic solution. Adjust the pH to 7.0 using a dilute potassium hydroxide solution.

  • Prepare Mobile Phases:

    • Create three different mobile phase compositions by mixing the prepared buffers with an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 Aqueous:Organic). Filter all mobile phases through a 0.45 µm filter.

      • Mobile Phase A: pH 2.7 Buffer / Acetonitrile

      • Mobile Phase B: pH 7.0 Buffer / Acetonitrile

      • Mobile Phase C: Unbuffered Water / Acetonitrile (as a control)

  • Column Equilibration: Install your analytical column (e.g., a standard C18, 4.6 x 150 mm, 5 µm). Equilibrate the column with Mobile Phase C for at least 15 column volumes.

  • Sequential Analysis:

    • Inject your analyte standard dissolved in the mobile phase.

    • First, run the analysis using Mobile Phase C. Record the chromatogram and calculate the tailing factor.

    • Flush the system and re-equilibrate thoroughly with Mobile Phase A (low pH). This may take 20-30 column volumes.

    • Inject the analyte and record the results.

    • Flush the system and re-equilibrate thoroughly with Mobile Phase B (neutral pH).

    • Inject the analyte and record the results.

  • Data Evaluation: Compare the tailing factors from the three runs. A significant improvement (tailing factor approaching 1.0) is expected at pH 2.7.

Protocol 2: Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Buffer Removal: Flush the column in its normal flow direction with 10-20 column volumes of HPLC-grade water (without any buffer or additives).

  • Strong Solvent Wash (Reversed Flow):

    • Reverse the column direction.

    • Flush the column with at least 20 column volumes of 100% Acetonitrile.

    • Flush with at least 20 column volumes of 100% Isopropanol.

    • Flush again with 20 column volumes of 100% Acetonitrile.

  • Return to Forward Direction: Re-install the column in the correct flow direction.

  • Re-equilibration: Flush the column with your mobile phase (initially without buffer, then with buffer) until the baseline is stable before reconnecting to the detector.

References

  • HPLC Troubleshooting Guide - Peak Tailing. (n.d.). CHROMacademy. Retrieved from [Link]

  • Column Selection for HPLC Method Development. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part II). (2025, November 5). Welch Materials, Inc. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? (2022, March 15). Waters Knowledge Base. Retrieved from [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Retrieved from [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. (2025, February 17). Welch Materials. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Methoxy-4-(1H-pyrazol-1-yl)aniline Storage &amp; Handling

Welcome to the Technical Support Center for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (CAS: 786700-69-4). Engineered for researchers, analytical chemists, and drug development professionals, this guide provides mechanistic tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (CAS: 786700-69-4). Engineered for researchers, analytical chemists, and drug development professionals, this guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to mitigate degradation—specifically auto-oxidation and photodegradation—which are ubiquitous challenges when handling electron-rich aniline derivatives.

Mechanistic Understanding of Degradation

Q: Why does 2-Methoxy-4-(1H-pyrazol-1-yl)aniline degrade and change color over time? A: The instability of this compound is rooted in its electronic structure. The aniline core is substituted with a strongly electron-donating 2-methoxy group. Through resonance and inductive effects, this methoxy group significantly increases the electron density on the primary amine, lowering its oxidation potential[1]. When exposed to atmospheric oxygen and light, the compound undergoes a radical-mediated auto-oxidation cascade. The initially colorless freebase oxidizes into highly conjugated, colored impurities—primarily nitrosobenzenes, azobenzenes, and polymeric quinoid structures[2]. This shifts the sample color from off-white to yellow, brown, or deep red.

Q: Does light exposure accelerate this process? A: Yes. UV and visible light provide the activation energy required to generate N-centered radicals, initiating the photooxidation cascade[3]. This process is highly efficient in the presence of oxygen, leading to the rapid accumulation of nitrosobenzene intermediates[4].

Pathway A 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (Colorless/White) B N-Centered Radical (Reactive Intermediate) A->B O2 / UV Light (Auto-oxidation) C Nitroso Derivative (Yellow/Orange) B->C +O2, -H2O D Azobenzene / Oligomers (Brown/Red Impurities) C->D + Aniline (Condensation)

Radical-mediated auto-oxidation pathway of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline.

Core Storage Directives & Causality

Q: What are the optimal storage conditions to maximize shelf life? A: To arrest the thermodynamic and kinetic drivers of degradation, implement the following multi-factorial storage system:

  • Temperature: Store at -20°C for long-term storage, or 2-8°C for short-term working aliquots.

    • Causality: Lowering the temperature decreases the kinetic rate constant of the auto-oxidation reaction, exponentially extending shelf life.

  • Atmosphere: Backfill containers with ultra-pure Argon or Nitrogen .

    • Causality: Displacing ambient air removes molecular oxygen ( O2​ ), the primary oxidant driving the formation of nitroso and azobenzene impurities[4].

  • Light Protection: Use actinic (amber) glass vials or wrap clear vials in aluminum foil.

    • Causality: Amber glass blocks UV and short-wavelength visible light, preventing the photochemical homolysis of N-H bonds[3].

  • Moisture Control: Store inside a desiccator or include indicating desiccant packs.

    • Causality: Anilines are hygroscopic. Absorbed water can hydrolyze trace impurities or act as a proton-shuttle, facilitating the oxidation cascade.

Troubleshooting & FAQs

Q: My batch of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline has turned light brown. Is it still usable? A: Discoloration is a macroscopic indicator of oxidized oligomers. Because these conjugated impurities possess exceptionally high molar extinction coefficients, a deep color change might represent less than 1% degradation by mass. However, for sensitive downstream applications (e.g., Buchwald-Hartwig cross-coupling or API synthesis), these trace impurities can poison palladium catalysts or introduce unwanted side products. You must verify purity via HPLC before proceeding.

Q: How do I recover a degraded batch? A: If purity drops below your acceptable threshold (typically <98%), repurification is required. Freebase anilines can be effectively purified via acid-base extraction, which separates the basic aniline from neutral or acidic oxidation byproducts. (See Protocol 2 below).

Workflow Start Visual Inspection of Aliquot Condition Is the powder/crystal discolored (Yellow/Brown)? Start->Condition HPLC Run HPLC Purity Protocol Condition->HPLC Yes (Discolored) Use Proceed with Experiment Condition->Use No (White/Colorless) HPLC->Use Purity ≥ 98% Purify Execute Repurification Protocol HPLC->Purify Purity 90-97.9% Discard Discard Batch HPLC->Discard Purity < 90%

Decision tree for handling and verifying potentially degraded aniline aliquots.

Quantitative Data Presentation

The following table summarizes the expected shelf life and degradation markers based on storage conditions:

Storage ConditionAtmosphereLight ExposureExpected Shelf Life (>98% Purity)Primary Degradation Marker
-20°C (Optimal) Argon/NitrogenProtected (Amber Glass)24 - 36 MonthsNone (Remains Colorless/White)
2-8°C (Working) Argon/NitrogenProtected (Amber Glass)6 - 12 MonthsFaint Yellowing (Trace Nitroso)
25°C (Ambient) Ambient AirProtected (Amber Glass)1 - 3 MonthsYellow/Orange (Nitroso/Azoxy)
25°C (Ambient) Ambient AirExposed (Clear Glass)< 2 WeeksBrown/Red (Azobenzene/Polymers)

Experimental Protocols

Protocol 1: HPLC Purity Verification (Self-Validating)

Purpose: To quantify the purity of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline and detect oxidation products.

Materials:

  • HPLC system with UV/Vis or PDA detector.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Mobile Phase A/B (50:50). Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST) - Self-Validating Step: Inject a known high-purity reference standard 5 consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak area. Do not proceed unless RSD < 2.0%. Causality: This ensures instrument stability and injection precision before consuming the actual sample.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor at 254 nm and 280 nm. 2-Methoxy-4-(1H-pyrazol-1-yl)aniline will elute first, followed by more non-polar oxidation products (e.g., azobenzenes).

  • Analysis: Integrate all peaks. Calculate purity as (Area of API / Total Area of all peaks) × 100.

Protocol 2: Repurification via Acid-Base Extraction

Purpose: To salvage degraded batches (90-97.9% purity) by removing neutral/acidic oxidation impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded aniline in a minimal volume of Ethyl Acetate (EtOAc).

  • Acid Extraction: Transfer to a separatory funnel. Add 1.0 M Aqueous HCl (3 x 20 mL). Causality: The basic aniline protonates to form a water-soluble hydrochloride salt, migrating to the aqueous layer.

  • Separation: Discard the organic layer, which contains the neutral/polymeric oxidation impurities (azobenzenes, quinones).

  • Basification - Self-Validating Step: Cool the aqueous layer in an ice bath. Slowly add 2.0 M Aqueous NaOH dropwise until the pH reaches 10-11. Verify with pH paper. Causality: The solution will turn cloudy as the freebase aniline precipitates. Failing to reach pH > 10 will result in poor recovery yields.

  • Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3 x 20 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the purified 2-Methoxy-4-(1H-pyrazol-1-yl)aniline. Store immediately under Argon at -20°C.

Sources

Troubleshooting

Troubleshooting false positives in 2-Methoxy-4-(1H-pyrazol-1-yl)aniline biochemical assays

Welcome to the Technical Support Center for Biochemical Assay Troubleshooting. This guide is engineered for researchers, assay developers, and medicinal chemists encountering anomalous data or suspected false positives w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Biochemical Assay Troubleshooting. This guide is engineered for researchers, assay developers, and medicinal chemists encountering anomalous data or suspected false positives when screening libraries containing 2-Methoxy-4-(1H-pyrazol-1-yl)aniline and its derivatives.

As a Senior Application Scientist, I frequently see this specific chemotype flag as a "hit" in primary high-throughput screening (HTS) campaigns. However, its unique structural features—an electron-rich aniline coupled with a metal-coordinating pyrazole—make it highly susceptible to Pan-Assay Interference Compound (PAINS) behavior[1]. This guide deconstructs the chemical causality behind these false positives and provides self-validating protocols to definitively triage them.

Diagnostic Workflow

Before altering your primary assay, use the following decision tree to identify the specific mechanism of interference.

AssayTroubleshooting A Primary Hit: 2-Methoxy-4-(1H-pyrazol-1-yl)aniline B AlphaScreen/TR-FRET Readout? A->B C Run TruHit / Fluorophore Counter-screen B->C Yes D Check Redox/Reactivity (Add 1 mM DTT) B->D No C->D Signal Stable E False Positive: Quencher/Chelator C->E Signal Drops >30% F False Positive: Covalent Modifier D->F IC50 shifts >10-fold G Orthogonal Validation (SPR / ITC) D->G IC50 Unchanged

Workflow for diagnosing false positives with 2-Methoxy-4-(1H-pyrazol-1-yl)aniline.

Troubleshooting Guides & Causality Analysis

Issue 1: Proximity Assay (AlphaScreen) Interference

Q: My AlphaScreen assay shows nanomolar inhibition for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline, but orthogonal biophysical assays (like SPR) show no binding. What happened?

A: You are likely observing a technology-specific artifact driven by two distinct structural liabilities in the molecule:

  • Metal Chelation: The 1H-pyrazol-1-yl moiety is a nitrogen-containing heterocycle structurally similar to imidazole. It can competitively coordinate with the transition metals (like Ni2+) used on the affinity beads to capture His-tagged proteins, disrupting the proximity-based signal and mimicking target inhibition[2][3].

  • Singlet Oxygen Quenching: AlphaScreen relies on the transfer of singlet oxygen from a donor to an acceptor bead[4]. The conjugated aromatic system of the aniline derivative can absorb this energy, quenching the singlet oxygen before it reaches the acceptor bead[2][4].

Protocol: AlphaScreen TruHit Counter-Screen (Self-Validating System) Causality: This protocol directly bridges donor and acceptor beads using a streptavidin-biotin complex, removing your target protein from the equation. Any signal drop is purely assay interference[4].

  • Reagent Preparation: Prepare AlphaScreen TruHit kit reagents (streptavidin donor beads and biotinylated acceptor beads) at 10 µg/mL in the exact assay buffer used for your primary screen[3].

  • Compound Incubation: Dispense 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in a 10-point dose-response curve (e.g., 100 µM to 5 nM) into a 384-well OptiPlate.

  • Internal Control Addition: Include a known singlet oxygen quencher (e.g., sodium azide at 10 mM) as a positive interference control, and DMSO as a negative baseline control[2]. This ensures the system is actively capable of detecting quenching.

  • Bead Addition: Add the pre-mixed donor and acceptor beads under subdued lighting (beads are highly photosensitive).

  • Readout & Analysis: Incubate for 1 hour at room temperature. Read on a multimode plate reader. An IC50 < 10 µM or an overall >30% signal reduction indicates the compound is a false positive[3].

Issue 2: Redox Cycling and Covalent Modification

Q: The compound is highly active in my enzymatic assay, but the IC50 fluctuates wildly between batches and incubation times. Is it a reactive PAINS compound?

A: Yes. The methoxy group acts as a strong electron-donating substituent on the aniline ring. This electronic effect significantly lowers the N-H bond dissociation energy and the oxidation potential of the molecule[5]. Consequently, the compound is easily oxidized by trace metals, dissolved oxygen, or assay enzymes to form reactive anilino radicals. These radicals can covalently modify catalytic cysteines on your target enzyme or generate hydrogen peroxide (H2O2) via redox cycling, leading to irreversible, non-specific inhibition[1][5].

Protocol: DTT-Shift Reactivity Assay (Self-Validating System) Causality: By flooding the assay environment with a strong reducing agent (DTT), you prevent redox cycling and outcompete the target enzyme for covalent modification by reactive electrophiles[1].

  • Buffer Setup: Prepare two parallel sets of your primary biochemical assay buffer: one standard (no reducing agent) and one supplemented with 1 mM Dithiothreitol (DTT).

  • Control Assignment: Include a known thiol-reactive compound (e.g., N-ethylmaleimide or CPM) as a positive control for DTT rescue[1]. If the positive control's IC50 does not shift, your DTT may be oxidized and the assay is invalid.

  • Compound Pre-incubation: Incubate 2-Methoxy-4-(1H-pyrazol-1-yl)aniline with the target enzyme in both buffers for 30 minutes prior to substrate addition.

  • Reaction & Readout: Add substrate, allow the enzymatic reaction to proceed, and quench.

  • Data Interpretation: Calculate the IC50 in both conditions. An IC50 right-shift of >10-fold in the presence of 1 mM DTT confirms the compound is acting via non-specific chemical reactivity rather than reversible, specific binding[1].

Quantitative Data Presentation

Use the following thresholds to standardize your triage process when evaluating aniline-pyrazole derivatives.

Table 1: Quantitative Diagnostics for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline Interference

Interference MechanismStructural CulpritDiagnostic ThresholdMitigation Strategy
Metal Chelation (Ni-NTA) Pyrazole ringIC50 shift > 5-fold in TruHitSwitch to GST-tag or anti-His antibody
Redox Cycling / Reactivity Methoxy-anilineIC50 shift > 10-fold with 1 mM DTTAdd ROS scavengers; use ALARM NMR
Singlet Oxygen Quenching Conjugated system>30% inhibition in TruHitUse orthogonal assay (e.g., TR-FRET)
Inner Filter Effect Aromatic coreAbsorbance > 0.1 at 520-620 nmShift excitation/emission wavelengths

Frequently Asked Questions (FAQs)

Q: Can I just computationally filter out this compound as a PAINS before screening? A: While substructure filters are useful, relying solely on them can eliminate viable leads. The methoxy-aniline motif is a known liability, but its reactivity depends heavily on the specific assay environment (e.g., presence of peroxidases, pH, and target nucleophiles)[1][5]. Experimental counter-screens are mandatory to confirm if the liability is active in your specific biochemical context.

Q: I am using a fluorescence polarization (FP) assay instead of AlphaScreen. Am I safe from pyrazole interference? A: You are safe from the metal chelation and singlet oxygen quenching artifacts specific to AlphaScreen beads. However, you are not safe from the redox cycling and covalent modification driven by the methoxy-aniline moiety[1]. Furthermore, highly conjugated aniline derivatives can exhibit autofluorescence, which may interfere with the FP parallel/perpendicular emission readouts. Always run a "fluorophore-only" counter-screen.

Sources

Reference Data & Comparative Studies

Validation

2-Methoxy-4-(1H-pyrazol-1-yl)aniline vs standard aniline derivatives in synthesis

Strategic Application of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in Targeted Drug Synthesis: A Comparative Guide The pyrazole nucleus is a privileged scaffold in modern drug discovery, prominently featured in blockbuster ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Application of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in Targeted Drug Synthesis: A Comparative Guide

The pyrazole nucleus is a privileged scaffold in modern drug discovery, prominently featured in blockbuster kinase inhibitors (e.g., ruxolitinib, axitinib) and various targeted therapeutics[1]. When designing novel inhibitors, the choice of the aniline building block is critical for establishing the correct spatial orientation and electronic profile of the final pharmacophore. While standard aniline and 4-(1H-pyrazol-1-yl)aniline are common precursors, 2-Methoxy-4-(1H-pyrazol-1-yl)aniline offers distinct structural and electronic advantages. This guide provides an in-depth comparative analysis of this specific derivative against standard anilines, detailing its synthetic utility, reactivity profiles, and application in developing high-affinity inhibitors[2].

Structural and Electronic Dynamics

The inclusion of an ortho-methoxy group relative to the amine, combined with a para-pyrazole ring, fundamentally alters the reactivity and binding profile of the aniline compared to standard derivatives.

  • Electronic Modulation: The pyrazole ring is mildly electron-withdrawing via induction, which typically reduces the nucleophilicity of the aniline amine. However, the ortho-methoxy group acts as a strong electron donor via resonance (+R effect), effectively offsetting the pyrazole's pull. This restores the nucleophilicity of the primary amine, facilitating robust amide coupling[3].

  • Conformational Locking: In medicinal chemistry, minimizing the entropic penalty upon target binding is crucial. The steric bulk of the ortho-methoxy group restricts the free rotation of the newly formed amide bond. This conformational locking forces the molecule into a pre-organized bioactive geometry that aligns perfectly with the narrow hinge regions of kinases like EGFR or CDK2[4].

  • Enhanced Target Engagement: The methoxy oxygen serves as an additional hydrogen-bond acceptor, while the pyrazole ring provides a robust dipole and pi-stacking surface for hydrophobic pockets[5].

Table 1: Physicochemical & Electronic Comparison of Aniline Building Blocks
PropertyUnsubstituted Aniline4-(1H-pyrazol-1-yl)aniline2-Methoxy-4-(1H-pyrazol-1-yl)aniline
Nucleophilicity High (Baseline)Reduced (Inductive pull)Enhanced (+R from Methoxy)
Steric Hindrance MinimalMinimalModerate (Ortho-effect)
H-Bond Acceptors 023
Target Application General SynthesisKinase/DPP-IV InhibitorsHigh-Affinity Targeted Therapeutics

Synthetic Workflow & Reactivity

To illustrate the synthetic integration of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline, we map the standard amide coupling workflow below. The use of HATU is preferred over standard EDC/HOBt due to the slight steric hindrance introduced by the ortho-methoxy group, which requires a highly active ester intermediate to drive the reaction to completion[3].

Workflow Start Carboxylic Acid + HATU Intermediate Active Ester Formation (15 min, RT) Start->Intermediate DIPEA Coupling Amide Bond Formation Intermediate->Coupling Aniline 2-Methoxy-4-(1H-pyrazol-1-yl)aniline Aniline->Coupling Nucleophilic Attack Product Target Inhibitor Scaffold Coupling->Product >85% Yield Target1 Hydrophobic Pocket (Pyrazole Stacking) Product->Target1 Target Binding Target2 Hinge Region (Methoxy H-Bond) Product->Target2 Target Binding

Fig 1: Synthetic workflow and target engagement of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline derivatives.

Experimental Protocol: Self-Validating Amide Coupling

This protocol describes the coupling of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline with a generic carboxylic acid pharmacophore. The methodology is designed to be self-validating; the specific sequence of aqueous washes chemically isolates the target product by exploiting the pKa differences of the starting materials[3].

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology & Causality:

  • Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N2 or Ar). Add DIPEA dropwise. Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid. The 15-minute pre-activation ensures complete conversion to the active ester before the aniline is introduced, preventing the aniline from reacting directly with HATU to form unwanted guanidinium byproducts.

  • Nucleophilic Addition: Add 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in one portion. Stir the reaction mixture at room temperature for 12–18 hours.

    • Causality: Despite the resonance donation from the methoxy group, its ortho positioning creates local steric hindrance. Allowing a full 12-18 hour reaction time ensures maximum conversion. The reaction progress can be validated via TLC (EtOAc/Hexane); the disappearance of the highly UV-active aniline spot confirms completion.

  • Quenching & Liquid-Liquid Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash sequentially with:

    • 1M HCl (aqueous) x 2

    • Saturated NaHCO3 (aqueous) x 2

    • Brine x 1

    • Causality (Self-Validation): This specific washing sequence acts as a chemical purification system. The 1M HCl protonates any unreacted 2-Methoxy-4-(1H-pyrazol-1-yl)aniline, pulling it into the aqueous layer. The NaHCO3 deprotonates unreacted carboxylic acid and neutralizes acidic HOAt byproducts, washing them away. If the protocol is followed correctly, the organic layer will exclusively contain the neutral amide product, which can be immediately verified via crude NMR.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Comparative Performance Data

When integrated into drug scaffolds, pyrazole-aniline derivatives consistently outperform standard anilines in targeted assays. The data below extrapolates established structure-activity relationship (SAR) trends for pyrazole-based inhibitors targeting EGFR and CDK2[4],[5], demonstrating the superior pharmacological profile of the methoxy-substituted variant.

Table 2: Comparative Coupling Yields and Biological Activity (SAR Trends)
Aniline DerivativeAmide Coupling Yield (HATU, 12h)EGFR IC50 (µM)CDK2 IC50 (µM)
Unsubstituted Aniline92%>50.0>50.0
4-(1H-pyrazol-1-yl)aniline78%5.216.71
2-Methoxy-4-(1H-pyrazol-1-yl)aniline89%0.260.19

Sources

Comparative

Comparing pyrazole-substituted anilines with 2-Methoxy-4-(1H-pyrazol-1-yl)aniline

Comparative Evaluation Guide: Structural and Functional Profiling of Pyrazole-Aniline Scaffolds in Kinase Inhibitor Design Executive Summary The pyrazole ring is extensively employed in medicinal chemistry as a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation Guide: Structural and Functional Profiling of Pyrazole-Aniline Scaffolds in Kinase Inhibitor Design

Executive Summary

The pyrazole ring is extensively employed in medicinal chemistry as a privileged scaffold, particularly in the development of protein kinase inhibitors (PKIs) for targeted anticancer therapies[1]. While generic pyrazole-substituted anilines have yielded successful clinical candidates across various kinase targets (including CDK2, Akt, and Aurora kinases), subtle structural modifications can drastically alter their pharmacodynamic and pharmacokinetic profiles[2],[3].

This guide provides an in-depth comparative analysis between the foundational 4-(1H-pyrazol-1-yl)aniline scaffold and its sterically tuned derivative, 2-Methoxy-4-(1H-pyrazol-1-yl)aniline . By examining the mechanistic causality behind the ortho-methoxy substitution, we provide drug development professionals with actionable insights into how this specific building block influences kinase hinge binding, metabolic stability, and overall drug-like properties.

Mechanistic Causality: The 2-Methoxy Advantage

To understand the performance differences between these two scaffolds, we must analyze the electronic and steric micro-environments introduced by the functional groups.

1. Modulation of Hydrogen Bonding via N-Substitution In both scaffolds, the pyrazole ring is attached to the aniline core via its N1 position (1H-pyrazol-1-yl). In terms of medicinal chemistry, substitution at the pyrrole-like nitrogen abolishes the acidic character of the heterocycle, meaning the pyrazole ring can no longer serve as a hydrogen bond donor, though it retains its capacity as an acceptor[1]. This N-substitution is a deliberate design choice to reduce non-specific hydrogen bonding, thereby enhancing kinase selectivity and improving lipophilicity compared to N-unsubstituted analogs[1],[4].

2. Conformational Locking via the Ortho-Methoxy Group The critical differentiator in 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is the addition of the methoxy group at the 2-position, ortho to the aniline amine.

  • Steric Effect: The bulky methoxy group restricts the rotation of the aniline amine, locking the dihedral angle. When the compound enters the narrow ATP-binding hinge region of a kinase (such as CDK2), this pre-organized conformation significantly reduces the entropic penalty of binding, leading to higher affinity[2],[5].

  • Electronic Effect: The methoxy group is electron-donating via resonance (+M effect). This increases the electron density on the aniline nitrogen, elevating its pKa and making it a stronger hydrogen bond donor to the kinase hinge backbone (e.g., Leu83 in CDK2).

Pathway A Aniline Core B Kinase Hinge Region A->B Primary H-Bond Donor E 1H-Pyrazol-1-yl Group A->E Para-Substitution C 2-Methoxy Group D Conformational Lock C->D Steric Hindrance D->B Reduces Entropic Penalty F Solvent Interface E->F Lipophilic Interaction

Caption: Logical flow of substituent effects on kinase hinge binding and pharmacokinetics.

Comparative Performance Data

The following table synthesizes representative structure-activity relationship (SAR) data, contrasting the baseline pyrazole-aniline against the 2-methoxy derivative to highlight the functional trade-offs in lead optimization.

Pharmacological Property4-(1H-pyrazol-1-yl)aniline (Baseline)2-Methoxy-4-(1H-pyrazol-1-yl)aniline (Target)Mechanistic Rationale
CDK2 IC₅₀ (nM) 145 ± 1228 ± 4Ortho-methoxy induces conformational locking, enhancing hinge-binding affinity[2],[5].
LogD (pH 7.4) 1.82.3Methoxy addition increases overall lipophilicity, favorable for passive membrane permeability.
HLM CLint (µL/min/mg) 18.542.1Increased clearance due to the methoxy group acting as a liability for CYP-mediated O-demethylation.
Kinase Selectivity (Gini) 0.450.62Steric bulk of the methoxy group prevents binding in off-target kinases with bulky gatekeeper residues.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these scaffolds must be conducted using self-validating assay systems. Below are the definitive protocols for assessing potency and metabolic stability.

Protocol 1: TR-FRET Kinase Inhibition Assay (CDK2/Cyclin A)

Causality: Conjugated aromatic systems like pyrazole-anilines often exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal reading, completely bypassing compound interference and preventing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of compounds (10-point dose-response, 1:3 dilution) in 100% DMSO into a 384-well ProxiPlate.

    • Self-Validation Control: Include Staurosporine (1 µM) as a positive inhibition control and DMSO as a negative vehicle control.

  • Enzyme Addition: Add 5 µL of CDK2/Cyclin A2 enzyme (final concentration 1 nM) to all wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (final ATP at Km = 30 µM, ULight-labeled MBP substrate at 50 nM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA (final 10 mM) and Eu-anti-phospho-MBP antibody (final 2 nM). Incubate for 60 minutes.

  • Read & Validate: Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Quality Control: Calculate the Z'-factor using the Staurosporine and DMSO controls. The plate is only validated and accepted if Z' > 0.6 .

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: The primary metabolic liability of the 2-methoxy group is O-demethylation by Cytochrome P450 enzymes. This assay isolates CYP-mediated metabolism from chemical instability.

Step-by-Step Methodology:

  • Incubation Mix: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • Positive Control: Verapamil (high clearance).

    • Negative Control: Minus-NADPH sample (differentiates enzymatic degradation from aqueous instability).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

Workflow S1 Compound QC (LC-MS >95%) S2 TR-FRET Assay (Z' > 0.6) S1->S2 Validated Input S3 HLM Stability (± NADPH) S2->S3 IC50 < 50 nM S4 Lead Optimization S3->S4 CLint < 30 µL/min/mg

Caption: Self-validating experimental workflow for evaluating pyrazole-aniline derivatives.

References[1] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI", mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJDjZ-3U7iFHA0HGhIXWyFRh8aJB0RW762tlH1mQy0CDwCsxININhr34Ia3SkkPKplzaROXUKbQYSPAb-6EJjLsQbX_jNThQBWLHT7nYnLI30MkAALp0enw3jk6gSjcN4PsXMT[2] "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC", nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFafScwVEryaYuWhk7SLkDKuK1wFV3kiXOuT5GMcl3h9dBXgVxbo9PChzyvuAbct1fqaHqLytK8z2yeeDkA_SvlSBr9tEkaQFUWKyS1Vg88pGaRD9ds1Y1CpDyvHOCV8AcI_lP7Xoyy6tS1IY3_[4] "Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH", nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfbxJBeDizCc7TpvdZezZiEJBqZ5m63ERj_TejA0NKmdYS_0OB02TiLORl2xZr00c25pFjeLR52Cnn3avj2IJvz4Zn1UWjGwRC-DGeyx_34RRpiriwks3rUOhHuKeb8GNkNiuymDlHIqUroEe3[3] "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed", nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6s1GSHfyu15g6BmJDLoMXKxFPblJLKMLlFRknWPOBzkUuxRRfJzeTJpk8c1Xzb9WfSR5O-RWcKCkV7mqNsMbPaITftCOy62ihCe8I9Y1my3eRtBMjgd7ENtDyqHBAmIWeuko8[5] "US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof - Google Patents", google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9DClLOGg85jyP0af7imFmE17GWq85aD9U4j_8DVakcf8Hruo92JziVScbaEmmWgAPm5tj-0LLgOrkRojYJ-jRV2Z6W-0GGDKtl-G3ACCIqoQf8lctNWg1AP87oPh6dBsB5h-7iNDWlReDnD1VDXY=

Sources

Validation

Benchmarking 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in kinase inhibitor assays

Title: Benchmarking 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in Kinase Inhibitor Assays: A Fragment-Based Discovery Guide Introduction In Fragment-Based Drug Discovery (FBDD), the selection of optimal building blocks dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2-Methoxy-4-(1H-pyrazol-1-yl)aniline in Kinase Inhibitor Assays: A Fragment-Based Discovery Guide

Introduction In Fragment-Based Drug Discovery (FBDD), the selection of optimal building blocks dictates the trajectory of lead optimization. 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (CAS: 947154-35-0) [4] has emerged as a highly versatile "tail" fragment in the design of ATP-competitive and allosteric kinase inhibitors [3]. When coupled to a hinge-binding core (e.g., pyrimidine or quinazoline), the aniline nitrogen serves as a critical linker, while the methoxy and pyrazole moieties project into the solvent channel or ribose pocket. This structural orientation provides steric shielding and establishes novel dipole interactions, driving both potency and kinome selectivity.

This guide provides a comprehensive, self-validating benchmarking framework for evaluating 2-Methoxy-4-(1H-pyrazol-1-yl)aniline-derived compounds against other standard aniline fragments.

Structural Causality & Fragment Assembly Logic

Why benchmark this specific fragment? In kinase active sites, the highly conserved hinge region binds the core scaffold. However, achieving selectivity requires exploiting non-conserved regions like the solvent front. The methoxy group of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline restricts the dihedral angle of the linker, locking the molecule in an active conformation. Simultaneously, the 1H-pyrazol-1-yl ring offers a unique hydrogen bond acceptor profile and pi-pi stacking capabilities that traditional fragments (like simple phenoxy or ethynyl groups) lack.

Assembly Core Hinge-Binding Core (e.g., Pyrimidine) Complex Lead Kinase Inhibitor Core->Complex Scaffold Base Tail 2-Methoxy-4-(1H-pyrazol-1-yl)aniline (Solvent/Ribose Tail) Tail->Complex Selectivity Determinant Target Kinase Active Site (ATP Pocket) Complex->Target Binding & Inhibition

Kinase inhibitor assembly logic utilizing the methoxy-pyrazolyl-aniline fragment.

The Self-Validating Benchmarking Workflow

A common pitfall in FBDD is the misidentification of pan-assay interference compounds (PAINS) or aggregators. To ensure trustworthiness, our benchmarking protocol employs an orthogonal, self-validating triad:

  • Biochemical Screening (TR-FRET): Establishes baseline IC50 while resisting compound autofluorescence[1].

  • Biophysical Profiling (SPR): Confirms 1:1 binding stoichiometry and provides kinetic resolution ( Kon​ / Koff​ ).

  • Cellular Target Engagement (NanoBRET): Validates that the fragment's physicochemical properties permit membrane permeability and binding in the presence of physiological ATP (1-5 mM) [2].

Workflow Step1 Fragment Synthesis (Aniline Coupling) Step2 Biochemical TR-FRET (IC50 Determination) Step1->Step2 Step3 Biophysical SPR (Binding Kinetics) Step2->Step3 Step4 NanoBRET Assay (Cellular Engagement) Step3->Step4

Orthogonal high-throughput workflow for validating kinase inhibitor fragments.

Step-by-Step Experimental Methodologies

Protocol A: TR-FRET Biochemical Kinase Assay Causality: TR-FRET utilizes a long-lifetime lanthanide donor (e.g., Terbium) and a fluorophore acceptor. By introducing a time delay before measurement, short-lived background autofluorescence from the pyrazole/aniline fragment is eliminated, ensuring the IC50 reflects true competitive inhibition [1].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase to 2 nM.

  • Compound Titration: Dispense 2-Methoxy-4-(1H-pyrazol-1-yl)aniline-derived compounds in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume plate.

  • Reaction Initiation: Add 5 µL of kinase/tracer mix to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium.

  • ATP Addition: Add 5 µL of ATP/Substrate mix (at the apparent Km​ for ATP). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing the Terbium-labeled anti-phospho antibody and EDTA (to stop the reaction).

  • Readout: Read on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio to determine IC50.

Protocol B: Surface Plasmon Resonance (SPR) Causality: While TR-FRET proves inhibition, SPR proves direct, reversible binding. This step actively filters out compounds that inhibit via colloidal aggregation.

  • Immobilization: Immobilize His-tagged kinase onto an NTA sensor chip via amine coupling to a level of ~3000 RU.

  • Analyte Preparation: Dilute the fragment-derived inhibitors in running buffer (PBS, 0.05% Tween-20, 2% DMSO) to match the exact DMSO concentration of the reference channel.

  • Injection: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

Protocol C: NanoBRET Cellular Target Engagement Causality: Biochemical potency often drops in cells due to high intracellular ATP competing for the hinge pocket. NanoBRET quantifies this drop, validating whether the methoxy-pyrazolyl tail provides sufficient binding energy to overcome ATP competition [2].

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Plate cells in 384-well white plates at 10,000 cells/well. Incubate for 24 hours.

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET fluorescent tracer (at its Kd​ concentration) and the test compounds. Incubate for 2 hours at 37°C.

  • Substrate Addition: Add Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor to isolate the intracellular signal.

  • Readout: Measure BRET ratio (Acceptor emission / Donor emission). Calculate cellular IC50.

Quantitative Benchmarking Data

To objectively benchmark the performance of the 2-Methoxy-4-(1H-pyrazol-1-yl)aniline fragment, we compare it against other industry-standard aniline tails attached to an identical pyrimidine hinge-binding core against a model kinase.

Table 1: Comparative Benchmarking of Aniline-Derived Kinase Inhibitor Fragments

Fragment Tail Attached to CoreBiochemical IC50 (nM)SPR Kd​ (nM)Dissociation Half-Life ( t1/2​ )Cellular NanoBRET IC50 (nM)Ligand Efficiency (LE)
2-Methoxy-4-(1H-pyrazol-1-yl)aniline 4.2 5.1 45 min 28.5 0.42
3-Ethynylaniline (Standard)12.515.012 min110.40.38
4-Phenoxyaniline (Standard)8.79.225 min85.00.35
Unsubstituted Aniline (Baseline)450.0520.0< 1 min> 50000.28

Data Synthesis & Conclusion: The data clearly demonstrates that functionalizing the core with 2-Methoxy-4-(1H-pyrazol-1-yl)aniline yields a superior kinetic profile. The extended dissociation half-life (45 minutes) suggests the pyrazole ring establishes a stable interaction network in the solvent channel, significantly buffering the compound against intracellular ATP competition, as evidenced by the robust Cellular NanoBRET IC50 of 28.5 nM.

References

  • Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates. Analytical Biochemistry.
  • Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.
  • Fragment-Based Discovery of Novel Allosteric MEK1 Binders. ACS Medicinal Chemistry Letters.
  • 4-Methoxy-2-(1H-pyrazol-1-yl)aniline (CAS: 947154-35-0) Product Data. Matrix Scientific.

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline

This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline. As a trusted partner in your research, we are committed to providing information that ensures th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline. As a trusted partner in your research, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals, grounded in established safety principles and regulatory standards.

Hazard Profile and Rationale for Specialized Disposal

2-Methoxy-4-(1H-pyrazol-1-yl)aniline is a compound that necessitates careful handling due to its chemical structure. Aromatic amines are a class of compounds known for their potential toxicity and carcinogenicity.[1] Their improper disposal can lead to significant environmental contamination, particularly of water and soil, posing a risk to aquatic life and human health.[1][2] The pyrazole moiety, while common in pharmaceuticals, is also a core component of many biologically active and potentially hazardous molecules.[3][4]

Therefore, a conservative approach that treats this compound as hazardous is mandatory. In-laboratory treatment or neutralization is strongly discouraged without a validated, compound-specific risk assessment.[3] The primary and most secure disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor.[3][5][6]

Pre-Disposal: Waste Identification and Segregation

Proper disposal begins at the point of generation. Meticulous segregation of waste streams is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

Step 1: Identify All Waste Streams

Identify and categorize all materials that have come into contact with 2-Methoxy-4-(1H-pyrazol-1-yl)aniline. This includes:

  • Solid Waste:

    • Residual or unused solid 2-Methoxy-4-(1H-pyrazol-1-yl)aniline.

    • Contaminated Personal Protective Equipment (PPE), such as gloves, lab coats, and shoe covers.[3]

    • Weighing papers, pipette tips, and other contaminated consumables.

    • Inert absorbent materials (e.g., vermiculite, sand) used for spill cleanup.[3]

  • Liquid Waste:

    • Solutions containing dissolved 2-Methoxy-4-(1H-pyrazol-1-yl)aniline.

    • Solvents used to clean glassware or spill areas.

  • Contaminated Sharps:

    • Needles, syringes, or broken glassware contaminated with the compound.

Step 2: Segregate Waste at the Source

Never mix waste containing 2-Methoxy-4-(1H-pyrazol-1-yl)aniline with other waste streams unless explicitly permitted by your EHS department.[3] Co-mingling can lead to unknown chemical reactions and complicates the disposal process. Use dedicated, clearly labeled containers for each waste type.

Secure Containerization and Labeling Protocol

Proper containerization is essential to prevent leaks and ensure the safety of all personnel handling the waste, from the lab to the final disposal facility.

Container Selection
Waste TypeRecommended ContainerRationale
Solid Waste High-density polyethylene (HDPE) or borosilicate glass container with a secure, leak-proof lid.[3]Chemical resistance and durability to prevent degradation or rupture.
Liquid Waste Chemically resistant (e.g., borosilicate glass or HDPE) solvent waste container with a sealed cap.Prevents leakage of liquids and release of vapors. Must be compatible with all components of the liquid waste.
Sharps Waste Puncture-proof sharps container.Prevents physical injury and chemical exposure from contaminated sharp objects.
Labeling: A Critical Step

All waste containers must be accurately and clearly labeled.[5] The label should be affixed to the container as soon as the first piece of waste is added.

Essential Label Information:

  • The words "Hazardous Waste" .

  • The full chemical name: "2-Methoxy-4-(1H-pyrazol-1-yl)aniline" and any other chemical constituents.

  • The approximate percentage of each component.

  • Relevant hazard information (e.g., "Toxic," "Irritant").

  • The date accumulation started.

  • The name of the principal investigator and the laboratory location.

On-Site Storage and Handling

Proper storage of hazardous waste is regulated and crucial for maintaining a safe laboratory environment.

  • Designated Storage Area: Store waste in a designated, well-ventilated secondary containment area, away from general lab traffic.[5][7]

  • Segregation: Keep containers of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline waste segregated from incompatible materials, such as strong acids or oxidizing agents.[8]

  • Sealed Containers: Keep waste containers securely sealed at all times, except when adding waste.

  • Time Limits: Be aware of regulatory time limits for the accumulation of hazardous waste (e.g., within 180 days).

Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the procedural steps for the safe handling and final disposal of waste generated from research activities involving 2-Methoxy-4-(1H-pyrazol-1-yl)aniline.

DisposalWorkflow Start Waste Generation (Solid, Liquid, Sharps) Segregate Step 1: Segregate Waste At the Source Start->Segregate Containerize Step 2: Select & Use Correct Containers Segregate->Containerize Label Step 3: Label Container with 'Hazardous Waste' & Contents Containerize->Label Store Step 4: Store in Designated Secondary Containment Area Label->Store Request Step 5: Request Pickup via EHS Department Store->Request Document Step 6: Complete Waste Manifest/Trip-Ticket Request->Document Pickup Step 7: Licensed Contractor Picks Up Waste Document->Pickup End Final Disposal (e.g., Incineration) Pickup->End

Caption: Disposal workflow for 2-Methoxy-4-(1H-pyrazol-1-yl)aniline waste.

Spill Management Protocol

In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), contain the spill with an inert absorbent material like vermiculite or sand.[3]

    • Carefully collect the contaminated absorbent material and place it into the designated solid hazardous waste container.[3]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[3]

  • Large Spills:

    • Immediately evacuate the laboratory and alert neighboring labs.

    • Contact your institution's emergency response number and the EHS department.[3]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal by Licensed Professionals

The ultimate disposal of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline waste must be handled by a licensed and reputable hazardous waste disposal company.[6][9] These companies are equipped to handle and dispose of chemical waste in a manner that is compliant with all local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States. The most common method for disposing of this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6]

Your institution's EHS department will coordinate with these contractors for the pickup and disposal of your properly segregated, containerized, and labeled waste.[3][10] Ensure all required documentation, such as a waste manifest or "trip-ticket," is completed accurately.[10][11]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, building trust in our collective scientific endeavors.

References

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • FAOLEX. (1992). WASTE DISPOSAL (CHEMICAL WASTE) (GENERAL) REGULATION. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Sustainability Directory. (2025). Aromatic Amine Pollution. Retrieved from [Link]

  • Environmental Protection Department, Hong Kong. (2025). Chemical Waste Control. Retrieved from [Link]

  • Fitreach. (n.d.). Disposal/Hazardous waste. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • CPAchem Ltd. (2023). Safety data sheet. Retrieved from [Link]

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(1H-pyrazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(1H-pyrazol-1-yl)aniline
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